ZAPA
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-carbamimidoylsulfanylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c5-4(6)9-2-1-3(7)8/h1-2H,(H3,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYNZJBVNYDZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CSC(=N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZAPA compound mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of ZAPA/ZapA
Introduction
The term "this compound" is associated with two distinct molecules in scientific literature, each with a unique mechanism of action in different biological contexts. This guide provides a comprehensive overview of both the GABA agonist this compound, a compound with potential applications in neuropharmacology and as an anthelmintic, and the bacterial protein this compound, a key player in cell division and a virulence factor in certain pathogens. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanisms of action, experimental protocols, and available quantitative data for both entities.
Part 1: The GABA Agonist this compound
(Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride
Core Mechanism of Action
This compound is a potent agonist of the γ-aminobutyric acid (GABA) type-A (GABA-A) receptor. GABA-A receptors are ligand-gated ion channels that, upon activation, primarily conduct chloride ions (Cl⁻) into the neuron. This influx of negative ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect on neurotransmission. This compound mimics the action of the endogenous neurotransmitter GABA, binding to the GABA-A receptor and inducing a conformational change that opens the ion channel. Its notable efficacy has been demonstrated in the neuromuscular system of the nematode Ascaris, where it induces muscle relaxation.
Quantitative Data
Specific binding affinities (Kᵢ) and functional potencies (EC₅₀) for this compound at various GABA-A receptor subtypes are not extensively detailed in the readily available literature. However, its potency is reported to be comparable to that of GABA in the Ascaris muscle preparation.
| Parameter | Value | Species/System | Reference |
| Potency | Comparable to GABA | Ascaris muscle cells | General literature |
Signaling Pathway Diagram
Caption: Signaling pathway of GABA-A receptor activation by this compound.
Experimental Protocols
1. GABA-A Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound like this compound for the GABA-A receptor, using a radiolabeled ligand.
Materials:
-
Rat brain tissue (cerebellum or cortex)
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[³H]Muscimol (radioligand)
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Unlabeled GABA (for non-specific binding determination)
-
Test compound (this compound)
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Polypropylene assay tubes
-
Glass fiber filters
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Scintillation vials and scintillation fluid
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Filtration manifold
-
Scintillation counter
Procedure:
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Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold binding buffer.
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
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Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA.
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Resuspend the final pellet in a known volume of buffer to achieve a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and competitive binding.
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Total Binding: Add buffer, [³H]Muscimol (at a concentration near its Kₔ), and the membrane preparation.
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Non-specific Binding: Add buffer, [³H]Muscimol, a high concentration of unlabeled GABA (e.g., 1 mM), and the membrane preparation.
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Competitive Binding: Add buffer, [³H]Muscimol, varying concentrations of this compound, and the membrane preparation.
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Incubate all tubes at 4°C for a specified time (e.g., 60 minutes).
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Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.
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Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the this compound concentration.
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Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]Muscimol binding) from the resulting sigmoidal curve.
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Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
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2. Electrophysiological Recording in Ascaris Muscle
This protocol describes a two-microelectrode current-clamp technique to measure the effect of this compound on the membrane potential of Ascaris somatic muscle cells.[1]
Materials:
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Adult Ascaris suum
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Dissection dish
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Ascaris saline solution
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Glass microelectrodes (filled with 3 M KCl)
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Micromanipulators
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Amplifier for current-clamp recording
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Data acquisition system
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Perfusion system
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This compound solution of known concentration
Procedure:
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Preparation of Ascaris Muscle:
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Dissect an adult Ascaris suum to expose the somatic muscle cells.
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Pin the preparation to the bottom of a dissection dish and perfuse with Ascaris saline.
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Electrophysiological Recording:
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Using micromanipulators, impale a single muscle cell with two glass microelectrodes. One electrode is for recording membrane potential, and the other is for injecting current.
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Allow the cell's resting membrane potential to stabilize.
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Switch the perfusion to a saline solution containing a known concentration of this compound.
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Record the change in membrane potential in response to this compound application. An agonist effect will be observed as a hyperpolarization (more negative membrane potential).
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To determine the dose-response relationship, apply increasing concentrations of this compound and record the corresponding changes in membrane potential.
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Data Analysis:
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Measure the peak change in membrane potential at each this compound concentration.
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Plot the change in membrane potential against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal curve to determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).
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Part 2: The Bacterial Protein this compound
Core Mechanism of Action
In the realm of microbiology, this compound is a protein with a dual role. Firstly, it is a crucial component of the bacterial cell division machinery, where it interacts with the FtsZ protein to promote the formation and stability of the Z-ring, a structure essential for cytokinesis. This compound achieves this by bundling FtsZ protofilaments. Secondly, in pathogenic bacteria such as Proteus mirabilis, this compound functions as a virulence factor. It is a secreted metalloprotease that can degrade a wide range of host proteins, including immunoglobulins (IgA and IgG) and antimicrobial peptides, thereby helping the bacterium to evade the host immune system.
Quantitative Data
| Parameter | Value/Observation | Species/System | Reference |
| Cellular Concentration | Approx. 5.4 µM (similar to FtsZ) | E. coli | [2] |
| Substrates (as a protease) | IgA, IgG, Complement C1q & C3, Collagen, Fibronectin, Actin, human β-defensin 1 (hBD1), LL-37 | Proteus mirabilis | [3][4] |
| Effect on hBD1 activity | >7-fold reduction in antimicrobial activity (LD₅₀ increased from 1.68 µM to >13 µM) | E. coli D31 (assay system) | [3] |
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Role of this compound in bacterial Z-ring formation.
Caption: Experimental workflow for a this compound protease activity assay.
Experimental Protocols
1. FtsZ-ZapA Interaction Analysis by Electron Microscopy
This protocol describes how to visualize the bundling of FtsZ protofilaments by this compound using negative stain transmission electron microscopy (TEM).
Materials:
-
Purified FtsZ and this compound proteins
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Polymerization buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl₂)
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GTP solution
-
Carbon-coated copper grids
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Uranyl acetate solution (2% w/v)
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Transmission electron microscope
Procedure:
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Protein Preparation:
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Prepare solutions of FtsZ and this compound in polymerization buffer to the desired final concentrations (e.g., 8.3 µM FtsZ and 4.1 µM this compound).[5]
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Polymerization Reaction:
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Grid Preparation and Staining:
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Apply a small volume (e.g., 3-5 µL) of the reaction mixture to a glow-discharged carbon-coated copper grid.
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Allow the sample to adsorb for approximately 1 minute.
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Blot off the excess liquid with filter paper.
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Wash the grid by briefly touching it to a drop of deionized water.
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Stain the grid by applying a drop of 2% uranyl acetate solution for 30-60 seconds.
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Blot off the excess stain and allow the grid to air dry completely.
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Imaging:
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Examine the grid using a transmission electron microscope at an appropriate magnification.
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Acquire images of the FtsZ filaments, observing for the formation of bundles in the presence of this compound compared to FtsZ alone.
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2. This compound Protease Activity Assay
This protocol provides a general method for assessing the proteolytic activity of this compound against a protein substrate.
Materials:
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Purified this compound from Proteus mirabilis
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Protein substrate (e.g., human IgA, casein)
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Reaction buffer (e.g., Tris-HCl or PBS, pH 7.4)
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Trichloroacetic acid (TCA) or SDS-PAGE loading buffer to stop the reaction
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SDS-PAGE gels, electrophoresis apparatus, and staining reagents (e.g., Coomassie Blue)
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Incubator or water bath at 37°C
Procedure:
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Reaction Setup:
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In a microcentrifuge tube, combine the protein substrate (at a concentration of 100-125 µM) and purified this compound (e.g., 20 nM) in the reaction buffer.[4]
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Prepare a control tube containing the substrate and buffer but no this compound.
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Incubation:
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Incubate the reaction and control tubes at 37°C for a specified time course (e.g., 0, 1, 4, and 16 hours).
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Reaction Termination and Analysis:
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For SDS-PAGE analysis:
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At each time point, take an aliquot of the reaction and stop it by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
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Run the samples on an SDS-PAGE gel.
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Stain the gel with Coomassie Blue to visualize the protein bands. Proteolytic activity is indicated by the disappearance of the substrate band and the appearance of lower molecular weight degradation products over time.
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For quantitative analysis of released peptides (using a substrate like azocasein):
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Stop the reaction by adding TCA to precipitate the undigested substrate.
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Centrifuge to pellet the precipitate.
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Measure the absorbance of the supernatant at a specific wavelength (e.g., 440 nm for the colored product released from azocasein). The increase in absorbance is proportional to the protease activity.
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References
ZAPA Protein: A Key Regulator of Bacterial Cell Division, Not a Component of the Nervous System
A comprehensive review of current scientific literature reveals no evidence of a protein named ZAPA (Z-ring associated protein A) having a function within the nervous system of any eukaryotic organism. Instead, this compound is a well-characterized protein in bacteria, where it plays a critical role in the process of cell division.
This guide will elucidate the established function of this compound in bacteria, as the initial query about its role in the nervous system appears to be based on a misunderstanding of its biological context. We will provide an in-depth look at its mechanism of action, its interaction with other proteins, and the experimental methods used to study it.
Core Function of this compound in Bacteria
This compound is a crucial component of the bacterial cell division machinery, known as the divisome. Its primary function is to stabilize the formation of the Z-ring, a structure composed of polymerized FtsZ protein, which is a homolog of eukaryotic tubulin. The Z-ring forms at the future site of cell division and constricts to divide the cell into two daughter cells.
This compound contributes to this process in several ways:
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Bundling and Stabilization of FtsZ Filaments: this compound cross-links adjacent FtsZ protofilaments, promoting their bundling and enhancing the stability of the Z-ring.[1] This ensures that the Z-ring is a robust structure capable of generating the force needed for cytokinesis.
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Cooperative Binding: The interaction between this compound and FtsZ is cooperative. The binding of one this compound molecule to an FtsZ filament increases the affinity for subsequent this compound molecules to bind, leading to a rapid and efficient assembly of the Z-ring.[2][3][4]
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Dynamic Interaction: The binding of this compound to FtsZ is a dynamic process, with repeated association and dissociation. This dynamic nature is thought to be important for the remodeling and constriction of the Z-ring during cell division.[2][4]
The this compound-FtsZ Signaling Pathway in Bacterial Cell Division
The interaction between this compound and FtsZ is a key regulatory step in bacterial cell division. The current understanding of this pathway is that FtsZ monomers polymerize into protofilaments at the mid-cell, guided by other spatial regulation proteins. This compound is then recruited to these filaments.
Below is a diagram illustrating the simplified signaling and assembly pathway involving this compound:
Quantitative Data on this compound-FtsZ Interaction
While extensive quantitative data would be part of a full technical guide, the following table summarizes the types of quantitative information available in the literature regarding the this compound-FtsZ interaction.
| Parameter | Description | Organism | Significance |
| Binding Affinity (Kd) | The dissociation constant, which measures the strength of the binding between this compound and FtsZ. | Escherichia coli, Bacillus subtilis | A lower Kd indicates a stronger binding affinity, which is crucial for the stability of the Z-ring. |
| Stoichiometry | The ratio of this compound to FtsZ molecules in the complex. | Escherichia coli | Understanding the stoichiometry helps in modeling the structure of the Z-ring. |
| Polymerization Dynamics | The rate of FtsZ polymerization and bundling in the presence and absence of this compound. | Various bacteria | Demonstrates the catalytic role of this compound in accelerating the formation of the Z-ring. |
Experimental Protocols for Studying this compound Function
The function of this compound and its interaction with FtsZ have been elucidated through a variety of in vitro and in vivo experiments.
1. In Vitro Reconstitution Assays:
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Objective: To directly observe the effect of this compound on FtsZ polymerization and bundling.
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Methodology:
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Purify FtsZ and this compound proteins.
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Induce FtsZ polymerization by adding GTP.
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Add purified this compound to the polymerized FtsZ.
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Observe the formation of FtsZ bundles using techniques such as light scattering, sedimentation assays, or electron microscopy.
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2. Yeast Two-Hybrid Analysis:
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Objective: To confirm the direct protein-protein interaction between this compound and FtsZ.
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Methodology:
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Create two fusion proteins: one with the DNA-binding domain of a transcription factor fused to FtsZ, and another with the activation domain of the same transcription factor fused to this compound.
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Co-express both fusion proteins in a yeast reporter strain.
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If this compound and FtsZ interact, the DNA-binding and activation domains are brought into proximity, activating the transcription of a reporter gene (e.g., HIS3, lacZ), which can be assayed.
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3. Fluorescence Microscopy in Live Bacteria:
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Objective: To visualize the localization of this compound and FtsZ within living bacterial cells.
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Methodology:
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Create fluorescently tagged versions of this compound and FtsZ (e.g., this compound-GFP, FtsZ-mCherry).
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Express these fusion proteins in bacteria.
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Use fluorescence microscopy to observe the co-localization of this compound and FtsZ at the Z-ring during different stages of the cell cycle.
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Below is a workflow diagram for a typical in vitro reconstitution experiment to study the this compound-FtsZ interaction.
Conclusion for Drug Development Professionals
The critical role of the this compound-FtsZ interaction in bacterial cell division makes it a potential target for the development of novel antibiotics.[5] Disrupting this interaction could inhibit bacterial proliferation. Understanding the structural basis of how this compound binds to FtsZ can aid in the rational design of small molecules that specifically block this interaction, offering a new avenue for antimicrobial drug discovery. The lack of a homologous system in eukaryotes, and specifically in the nervous system, suggests that such drugs would likely have high specificity for bacteria with minimal off-target effects in humans.
References
ZAPA: A Technical Guide to a Selective GABA-A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid, commonly known as ZAPA, is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor. As an isothiouronium analog of GABA, this compound's rigid structure, conferred by a Z-substituted carbon-carbon double bond, contributes to its high affinity and efficacy, particularly at low-affinity GABA-A receptor sites. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols for its characterization, and its mechanism of action. The information presented herein is intended to support further research and development of novel therapeutics targeting the GABAergic system.
Introduction
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its diverse subunit composition gives rise to a variety of receptor subtypes with distinct pharmacological properties, making it a key target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound has emerged as a valuable pharmacological tool for probing the function of these receptors. Its potency, which is greater than that of the endogenous ligand GABA and the classic agonist muscimol at certain receptor populations, makes it a subject of significant interest. This guide summarizes the core knowledge on this compound, with a focus on quantitative data, experimental methodologies, and the molecular pathways it modulates.
Pharmacological Profile of this compound
This compound's primary mechanism of action is the direct activation of GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This inhibitory effect underlies its pharmacological profile.
Quantitative Pharmacological Data
While extensive quantitative data on this compound's activity across a wide range of specific GABA-A receptor subunit combinations is limited in publicly accessible literature, the following tables summarize the available information.
| Compound | Assay | Preparation | Parameter | Value | Reference |
| This compound | GABA Uptake | Rat Cortical Slices | Km | 89 µM | [1] |
| GABA | GABA Uptake | Rat Cortical Slices | Km | 26 µM | [1] |
Table 1: this compound Affinity for the Neuronal GABA Uptake System.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacological activity of this compound. These protocols are based on established techniques in the field of GABA-A receptor research.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of this compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol).
Materials:
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Synaptic membrane preparation from rat brain tissue
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Radioligand: [3H]GABA or [3H]muscimol
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Unlabeled this compound (competitor)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Non-specific binding control (e.g., high concentration of unlabeled GABA)
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Glass fiber filters
-
Scintillation cocktail
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Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the synaptic membrane fraction. Resuspend the pellet in fresh buffer.
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Assay Setup: In a series of tubes, combine the synaptic membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include tubes for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled GABA).
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Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
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Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
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Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional activity (EC50 and efficacy) of this compound on specific GABA-A receptor subunit combinations expressed in Xenopus oocytes.
Materials:
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Xenopus laevis oocytes
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cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2)
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This compound solutions of varying concentrations
-
Recording solution (e.g., ND96)
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Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrodes filled with KCl
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.
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Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Drug Application: Apply increasing concentrations of this compound to the oocyte via the perfusion system.
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Data Acquisition: Record the inward current elicited by this compound at each concentration.
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Data Analysis: Plot the peak current response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (efficacy).
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
Activation of the GABA-A receptor by this compound initiates a cascade of events, beginning with the influx of chloride ions. This can have further downstream consequences, including changes in intracellular calcium and activation of protein kinases.
Caption: this compound-mediated GABA-A receptor signaling pathway.
Experimental Workflow for this compound Characterization
The logical flow for characterizing a novel GABA-A receptor agonist like this compound involves a series of in vitro experiments.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound is a valuable pharmacological tool for the study of GABA-A receptors. Its high potency and selectivity for certain receptor populations make it an important compound for dissecting the complex roles of GABAergic inhibition in the nervous system. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to advance our understanding of GABA-A receptor pharmacology and to develop novel therapeutics for a variety of neurological and psychiatric conditions. Further research is warranted to fully elucidate the selectivity profile of this compound across the diverse array of GABA-A receptor subtypes and to explore its therapeutic potential.
References
The Pharmacological Profile of (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid (Thio-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid, commonly referred to as Thio-2, has emerged as a compound of interest in the context of castration-resistant prostate cancer (CRPC). Its primary mechanism of action involves the suppression of androgen receptor (AR) signaling, a key pathway in the progression of this disease. While initially investigated as a potential inhibitor of the BCL-2-associated athanogene-1 (BAG-1), recent evidence suggests that its anti-tumor effects may be independent of direct BAG-1 inhibition. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of Thio-2, including its mechanism of action, effects on signaling pathways, and available experimental data. The information is presented to support further research and drug development efforts in the field of oncology.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. The androgen receptor (AR) is a critical driver of prostate cancer growth and survival. Therapies targeting the AR signaling pathway are the cornerstone of treatment for advanced prostate cancer. However, resistance to these therapies inevitably develops, leading to castration-resistant prostate cancer (CRPC). Thio-2 has been identified as a molecule that can suppress AR signaling, offering a potential new therapeutic avenue for CRPC.
Mechanism of Action
The principal pharmacological effect of Thio-2 is the inhibition of the androgen receptor (AR) signaling pathway.[1] This is a crucial pathway for the growth and progression of prostate cancer, even in the castration-resistant state. While the precise molecular target of Thio-2 is still under investigation, its ability to suppress AR activity has been demonstrated in preclinical models of CRPC.
Initially, Thio-2 was postulated to exert its effects through the inhibition of BCL-2-associated athanogene-1 (BAG-1) isoforms.[1] BAG-1 is a co-chaperone that can modulate AR activity. However, subsequent research has shown that the genomic abrogation of BAG-1 isoforms does not replicate the phenotype observed with Thio-2 treatment, suggesting that Thio-2 may act through a BAG-1 independent mechanism.[1] Further studies are required to fully elucidate the direct molecular interactions of Thio-2 that lead to the downstream inhibition of AR signaling.
Pharmacological Effects
The primary pharmacological effect of Thio-2 is the suppression of key signaling pathways involved in the development and progression of castration-resistant prostate cancer (CRPC).
-
Inhibition of Androgen Receptor (AR) Signaling: Thio-2 has been shown to suppress AR signaling, a critical pathway for the growth of prostate cancer cells.[1]
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Reduction of Tumor Growth: In preclinical models, Thio-2 has demonstrated the ability to reduce the growth of treatment-resistant prostate cancer cell lines and patient-derived models.[1]
Quantitative Data
Currently, there is a lack of publicly available quantitative data on the pharmacological profile of Thio-2. Specific values for binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) have not been reported in the reviewed literature. Furthermore, detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), are not available.
Experimental Protocols
The following are generalized descriptions of key experimental protocols relevant to the evaluation of compounds like Thio-2, based on the methodologies described in the available literature.
Cell Viability Assay
This protocol is a generalized method for assessing the effect of a compound on cell viability.
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Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in 96-well plates at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a range of concentrations of Thio-2 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the data to determine the concentration at which Thio-2 inhibits cell viability.
In Vivo Tumor Growth Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of an anticancer compound in a xenograft model.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-scid IL2Rgammanull).
-
Tumor Implantation: Subcutaneously implant human prostate cancer cells or patient-derived xenograft (PDX) fragments into the flanks of the mice.
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Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer Thio-2 or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
Signaling Pathways and Visualizations
The primary signaling pathway modulated by Thio-2 is the Androgen Receptor (AR) signaling pathway.
Caption: Postulated mechanism of Thio-2 on the Androgen Receptor signaling pathway.
Caption: A generalized experimental workflow for the evaluation of Thio-2.
Conclusion and Future Directions
(Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid (Thio-2) represents a promising scaffold for the development of novel therapeutics for castration-resistant prostate cancer through its ability to suppress androgen receptor signaling. However, significant gaps in our understanding of its pharmacological profile remain. Future research should focus on:
-
Target Deconvolution: Identifying the direct molecular target(s) of Thio-2 to fully elucidate its mechanism of action.
-
Quantitative Pharmacological Characterization: Determining the binding affinity, potency, and efficacy of Thio-2 through in vitro assays to establish a clear dose-response relationship.
-
Pharmacokinetic Profiling: Conducting comprehensive ADME studies to understand the in vivo behavior of the compound and to guide dose selection and formulation development.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Thio-2 to optimize its potency, selectivity, and pharmacokinetic properties.
Addressing these knowledge gaps will be crucial for the potential clinical translation of Thio-2 or its derivatives as a novel treatment for CRPC.
References
ZAPA: A Potent GABA Agonist - A Technical Guide
[Date]
Executive Summary
This whitepaper provides a comprehensive technical overview of the discovery, history, and pharmacological characterization of the compound ZAPA, also known as (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid. This compound has been identified as a potent agonist of the γ-aminobutyric acid (GABA) receptor, with early research highlighting its significant activity, particularly at GABA receptors in the nematode Ascaris suum. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of GABAergic systems. It consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visualizations of relevant pathways and workflows.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system of vertebrates and plays a crucial role in regulating neuronal excitability in invertebrates. The discovery of selective agonists and antagonists for GABA receptors has been instrumental in understanding the physiological roles of these receptors and in the development of therapeutic agents. This compound, an isothiouronium analogue of GABA, emerged as a significant research tool due to its high potency as a GABA agonist. This document traces the origins of this compound, its chemical synthesis, and its detailed pharmacological profile.
Discovery and History
The discovery of this compound is credited to a team of researchers at the University of Southampton, with Emeritus Professor Robert Walker and Professor Lindy Holden-Dye being key figures in its initial characterization. Their work in the late 1980s focused on the pharmacology of GABA receptors in the parasitic nematode Ascaris suum, a model organism for studying anthelmintic drug action.
In a seminal 1988 publication, Holden-Dye and Walker reported that this compound was a potent agonist at the GABA receptors of Ascaris muscle cells, demonstrating an efficacy comparable to that of GABA itself. This was a significant finding, as the pharmacology of this invertebrate GABA receptor did not fit neatly into the established GABAA and GABAB receptor classification of vertebrates. The potent action of this compound on this unique receptor subtype opened new avenues for research into the diversity of GABAergic systems and provided a lead compound for the potential development of novel anthelmintics.
Chemical Synthesis
Radiolabeling of this compound:
[¹⁴C]this compound has been synthesized from [¹⁴C]thiourea, indicating a direct reaction between thiourea and a propiolic acid derivative. It is plausible that the general synthesis follows a similar pathway, as outlined in the workflow below.
In-Depth Technical Guide to Zaprinast (ZAPA) and its Interaction with Phosphodiesterase 5 (PDE5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of Zaprinast (ZAPA), a phosphodiesterase 5 (PDE5) inhibitor. The document delves into the quantitative aspects of this interaction, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways and conceptual frameworks through diagrams.
Introduction: The "this compound Receptor" - Understanding the Target
The term "this compound receptor" colloquially refers to the binding site of Zaprinast, which is the catalytic site of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1] Zaprinast was a precursor in the development of more potent and selective PDE5 inhibitors like sildenafil (Viagra).[2] PDE5 is a crucial enzyme in various physiological processes as it specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key intracellular second messenger.[1] By inhibiting PDE5, Zaprinast leads to an accumulation of cGMP, thereby modulating downstream signaling pathways.
The cGMP Signaling Pathway and the Role of PDE5
The nitric oxide (NO)-cGMP signaling pathway is fundamental in regulating a wide array of physiological functions, including smooth muscle relaxation, platelet aggregation, and neuronal communication. The pathway is initiated by the production of NO, which then stimulates soluble guanylate cyclase (sGC) to synthesize cGMP from guanosine triphosphate (GTP). cGMP, in turn, activates cGMP-dependent protein kinase G (PKG), leading to the phosphorylation of various downstream targets that elicit a cellular response.
The concentration of cGMP is tightly regulated by the activity of phosphodiesterases, with PDE5 being a key enzyme responsible for its degradation back to the inactive 5'-GMP.[3] The inhibition of PDE5 by molecules like Zaprinast disrupts this degradation, leading to elevated intracellular cGMP levels and a prolonged cellular response.
Binding Affinity of Zaprinast to PDE5
The binding affinity of Zaprinast to PDE5 has been characterized using various in vitro assays, with the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) being key quantitative measures. Zaprinast is a competitive inhibitor of PDE5, meaning it binds to the same catalytic site as the natural substrate, cGMP.[4]
Table 1: Binding Affinity of Zaprinast for PDE5 and other PDEs
| Compound | Target | IC50 (µM) | Ki (nM) | Notes |
| Zaprinast | PDE5 | 0.76 | 130 | Moderately potent and selective inhibitor.[2][4] |
| Zaprinast | PDE6 | 0.15 | - | Higher affinity for PDE6 compared to PDE5.[2] |
| Zaprinast | PDE9 | 29.0 | - | Weaker inhibition of PDE9.[2] |
| Zaprinast | PDE11 | 12.0 | - | Weaker inhibition of PDE11.[2] |
| Sildenafil | PDE5 | - | 1 | A more potent and selective PDE5 inhibitor for comparison.[4] |
Kinetics of Zaprinast Binding to PDE5
The relationship between affinity (Kd), association rate (k_on), and dissociation rate (k_off) is a fundamental concept in receptor pharmacology. A high affinity can be the result of a fast association rate, a slow dissociation rate, or a combination of both.
Experimental Protocols
The determination of binding affinity and kinetics of small molecule inhibitors like Zaprinast with their target enzymes relies on a variety of in vitro techniques. Below are detailed methodologies for two commonly employed assays.
Radioligand Binding Assay
This technique is used to determine the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibitory constant (Ki) of Zaprinast for PDE5.
Materials:
-
Purified recombinant human PDE5
-
[³H]-sildenafil or another suitable radiolabeled PDE5 inhibitor
-
Zaprinast
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microtiter plate, combine the assay buffer, a fixed concentration of [³H]-sildenafil (typically at or below its Kd), and varying concentrations of Zaprinast.
-
Enzyme Addition: Initiate the binding reaction by adding purified PDE5 to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Zaprinast concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zaprinast - Wikipedia [en.wikipedia.org]
- 3. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding ZAPA's Effect on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZAPA, or (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride, is a potent agonist of GABA receptors. While its effects have been primarily characterized in invertebrate systems, this guide provides a comprehensive overview of its known actions and outlines standard experimental protocols for investigating its potential impact on vertebrate neuronal excitability. The significant lack of published data on this compound's effects in mammalian neurons necessitates a forward-looking approach, presenting established methodologies for the characterization of GABAergic compounds. This document is intended to serve as a foundational resource for researchers seeking to explore the neuropharmacological profile of this compound and similar molecules.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its effects are predominantly mediated by ionotropic GABA-A receptors, which are ligand-gated chloride channels.[1][2] Upon activation, these receptors typically allow an influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in the likelihood of action potential firing.
This compound has been identified as a potent agonist at GABA receptors, with studies in the nematode Ascaris suum demonstrating an efficacy equal to that of GABA itself in inducing muscle hyperpolarization and relaxation.[3][4] This potent activity in an invertebrate model suggests that this compound may also modulate neuronal excitability in vertebrate systems. However, to date, there is a conspicuous absence of published research detailing the electrophysiological effects of this compound on vertebrate neurons.
This guide summarizes the available quantitative data from invertebrate studies and provides detailed, standardized experimental protocols for the investigation of this compound's effects on vertebrate neuronal excitability using whole-cell patch-clamp electrophysiology. Furthermore, it includes visualizations of the canonical GABA-A receptor signaling pathway and a typical experimental workflow for the characterization of a novel GABAergic compound.
Quantitative Data on this compound's Effects (Invertebrate Model)
The primary quantitative data for this compound's agonistic activity comes from studies on the somatic muscle cells of the nematode Ascaris suum. These studies have established this compound as a potent activator of GABA receptors, comparable in efficacy to GABA.
| Parameter | Value/Observation | Organism/Preparation | Reference |
| Agonist Potency | As potent as GABA | Ascaris suum somatic muscle cells | [3][4] |
| Effect | Mediates membrane hyperpolarization and muscle relaxation | Ascaris suum somatic muscle cells | [3] |
| Receptor Type | Atypical GABA receptor (not classic GABA-A or GABA-B) | Ascaris suum somatic muscle cells | [3] |
Note: Specific EC50 or IC50 values for this compound on vertebrate neuronal receptors are not available in the current literature.
Proposed Experimental Protocols for Vertebrate Neurons
The following protocols describe standard methodologies used to characterize the effects of a GABA-A receptor agonist on vertebrate neurons. These are presented as a guide for the prospective investigation of this compound.
Whole-Cell Patch-Clamp Recordings from Cultured Hippocampal Neurons
This protocol is designed to measure the direct effect of this compound on the membrane potential and ion currents of individual neurons in a controlled environment.
I. Cell Preparation:
-
Primary hippocampal neurons are harvested from E18 mouse or rat embryos and plated on poly-D-lysine coated coverslips.
-
Neurons are maintained in a neurobasal medium supplemented with B27 and glutamine for 12-17 days in vitro (DIV) to allow for maturation and synapse formation.
II. Recording Solutions:
-
External Solution (aCSF): Composed of (in mM): 140 NaCl, 4.7 KCl, 2.52 CaCl2, 1.2 MgCl2, 11 glucose, and 5 HEPES. The pH is adjusted to 7.4 with NaOH. To isolate GABAergic currents, excitatory neurotransmission is blocked with 2 mM kynurenic acid.
-
Internal (Pipette) Solution: For recording GABA-A receptor currents, a cesium-based solution is used to block potassium channels. Composition (in mM): 120 CsCl, 1 MgCl2, 11 EGTA, 30 KOH, 10 HEPES, 1 CaCl2, and 2 K2ATP. The pH is adjusted to 7.2 with CsOH.
III. Electrophysiological Recording:
-
Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with aCSF.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and mounted on a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the membrane of a selected neuron.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
Voltage-Clamp Recordings: Neurons are held at a membrane potential of -60 mV. This compound is applied at varying concentrations via the perfusion system. The resulting inward chloride currents are recorded. A dose-response curve can be generated by normalizing the current at each concentration to the maximal response.
-
Current-Clamp Recordings: The neuron's membrane potential is monitored without voltage control. Application of this compound is expected to cause hyperpolarization. The magnitude of this change in membrane potential can be quantified at different this compound concentrations.
Recordings from Acute Brain Slices
This protocol allows for the study of this compound's effects in a more intact neural circuit.
I. Slice Preparation:
-
A mouse or rat (P14-P21) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated slicing solution.
-
Coronal or sagittal slices (300 µm thick) of the hippocampus or cortex are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at 32-34°C for 30 minutes, followed by storage at room temperature for at least 1 hour before recording.
II. Electrophysiological Recording:
-
A single slice is transferred to the recording chamber and submerged in continuously flowing, oxygenated aCSF.
-
Neurons in the desired region (e.g., CA1 pyramidal layer of the hippocampus) are visualized using differential interference contrast (DIC) microscopy.
-
Whole-cell patch-clamp recordings are performed as described in section 3.1.
-
To study the effect on synaptic transmission, spontaneous inhibitory postsynaptic currents (sIPSCs) can be recorded. The frequency and amplitude of sIPSCs in the presence of this compound can be compared to baseline.
Visualizations
GABA-A Receptor Signaling Pathway
Caption: this compound's proposed mechanism of action at the GABA-A receptor.
Experimental Workflow for Characterizing a GABA Agonist
Caption: Workflow for electrophysiological characterization of this compound.
Conclusion and Future Directions
This compound is a potent GABA receptor agonist in invertebrate preparations, yet its effects on vertebrate neuronal excitability remain uncharacterized. This guide provides the foundational knowledge and detailed experimental frameworks necessary to bridge this significant gap in the literature. The proposed patch-clamp electrophysiology protocols offer a direct means to quantify this compound's impact on neuronal membrane potential and synaptic transmission. Future research should focus on determining the dose-response relationship of this compound at mammalian GABA-A receptors, identifying the specific subunit compositions it may preferentially target, and exploring its potential as a modulator of neuronal network activity in various brain regions. Such studies are essential for understanding the full pharmacological profile of this compound and its potential therapeutic applications.
References
- 1. youtube.com [youtube.com]
- 2. GABA - Wikipedia [en.wikipedia.org]
- 3. This compound, (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride, a potent agonist at GABA-receptors on the Ascaris muscle cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride, a potent agonist at GABA-receptors on the Ascaris muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of ZAPA with GABA Receptor Subunits
Audience: Researchers, scientists, and drug development professionals.
Introduction to GABA Receptors and ZAPA
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its effects are mediated by two main classes of receptors: the ionotropic GABAA and GABAC (now classified as GABAA-ρ) receptors, and the metabotropic GABAB receptors. GABAA receptors are ligand-gated chloride ion channels that are the primary targets for a wide range of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics. These receptors are pentameric structures assembled from a large family of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), with the specific subunit composition determining the receptor's pharmacological and physiological properties.
This compound ((Z)-3-[(aminoiminomethyl)thio]prop-2-enoic acid) is a potent GABA receptor agonist. While its detailed interaction with specific mammalian GABAA receptor subunit combinations is not extensively documented, studies on its structural analogues have shown them to be potent GABAA agonists[1]. Research has demonstrated this compound's high efficacy at GABA receptors in the nematode Ascaris suum, where it is as potent as GABA itself[2][3][4][5].
This guide will delve into the known pharmacology of agonists at different GABA receptor subunits, providing a framework for understanding how a compound like this compound might interact with these diverse receptor subtypes.
GABA Receptor Subtypes and Agonist Selectivity
The heterogeneity of GABAA receptor subunits allows for a vast number of different receptor combinations, each with a unique pharmacological profile. The affinity and efficacy of an agonist can vary significantly depending on the α, β, and γ (or other) subunits present in the receptor complex.
Data Presentation: Agonist Affinity and Efficacy at Various GABAA Receptor Subtypes
While specific quantitative data for this compound is unavailable, the following table summarizes the affinities (Ki, IC50) and efficacies (EC50, Imax) of other key GABAA receptor agonists at different subunit combinations to illustrate the principles of subtype selectivity.
| Agonist | Receptor Subtype | Affinity (Ki or IC50, nM) | Efficacy (EC50, µM or Imax) | Reference |
| GABA | α1β2γ2 | ~1,400 | ~1.1 | [6] |
| GABA | α2β2γ2 | ~2,700 | ~5.8 | [6] |
| GABA | α3β2γ2 | ~11,000 | ~19 | [6] |
| GABA | α5β2γ2 | ~1,700 | ~1.1 | [6] |
| Muscimol | α1β2γ2 | ~20 | ~0.2 | [7] |
| Muscimol | α6β3δ | - | ~0.03 | [7] |
| Gaboxadol (THIP) | α4β3δ | - | ~0.1 | [7] |
GABAA-ρ (formerly GABAC) Receptors
GABAA-ρ receptors are homomeric or heteromeric assemblies of ρ subunits. They are characterized by a higher affinity for GABA, slower activation and deactivation kinetics, and a distinct pharmacology compared to other GABAA receptors. They are notably insensitive to benzodiazepines and barbiturates[1][8].
| Agonist | Receptor Subtype | Affinity (EC50, µM) | Reference |
| GABA | ρ1 | ~1-4 | [8] |
| CACA | ρ1 | ~5-72 (partial agonist) | [8] |
| TACA | ρ1 | ~1-2 (full agonist) | [8] |
Experimental Protocols
The characterization of a ligand's interaction with GABA receptor subunits involves a combination of binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a ligand for a specific receptor. This is typically achieved through competition binding experiments where the ability of an unlabeled ligand (like this compound) to displace a known radiolabeled ligand from the receptor is measured.
Detailed Methodology for Competition Binding Assay:
-
Receptor Preparation: Membranes from cells (e.g., HEK293 or Sf9 cells) recombinantly expressing the desired GABAA receptor subunit combination are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]muscimol for the GABA site, or [3H]flunitrazepam for the benzodiazepine site) and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
Separation: After incubation, the bound and free radioligand are separated. This is commonly done by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor drug. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recordings
Electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in mammalian cells, are used to measure the functional effects of a ligand on the GABA receptor ion channel. These methods allow for the determination of agonist efficacy (EC50 and Imax) and the mode of action of modulators.
Detailed Methodology for Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes:
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and defolliculated. cRNA encoding the desired GABAA receptor subunits is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution). The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is typically clamped at -60 mV.
-
Drug Application: The agonist (e.g., this compound) is applied to the oocyte at various concentrations through the perfusion system.
-
Data Acquisition: The current responses elicited by the agonist are recorded.
-
Data Analysis: The peak current amplitude at each agonist concentration is measured. The concentration-response data are then fitted to the Hill equation to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Hill coefficient. The maximal response (Imax) is also determined from the fit.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the basic signaling pathway of a GABAA receptor.
Caption: GABAA Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for characterizing the interaction of a compound like this compound with GABAA receptors.
Caption: Experimental workflow for GABAA receptor ligand characterization.
Conclusion
While this compound is a potent agonist at certain GABA receptors, a detailed understanding of its interaction with the diverse array of mammalian GABAA receptor subunits is currently lacking. The principles of subtype-selective pharmacology, illustrated here with data from other well-characterized agonists, underscore the importance of specific subunit composition in determining the therapeutic and side-effect profiles of GABAergic drugs. The experimental protocols outlined provide a roadmap for the future characterization of this compound and its analogues at specific GABAA receptor subtypes. Such studies will be crucial for elucidating the full therapeutic potential of this and other novel GABAergic compounds.
References
- 1. GABAA-ρ Receptors in the CNS: Their Functional, Pharmacological, and Structural Properties in Neurons and Astroglia [mdpi.com]
- 2. Methodological approaches for the study of GABA(A) receptor pharmacology and functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride, a potent agonist at GABA-receptors on the Ascaris muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride, a potent agonist at GABA-receptors on the Ascaris muscle cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GABA‐ρ receptors: distinctive functions and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of ZAPA in Electrophysiology Recordings
Introduction
ZAPA, or (Z)-3-((amino(4-chlorophenyl)methylene)amino)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, is a selective agonist for the α1 subunit-containing GABA-A receptors. Its specificity makes it a valuable tool in electrophysiological studies to dissect the contribution of α1-containing GABA-A receptor subtypes in synaptic transmission and neuronal excitability. These application notes provide an overview of the use of this compound in electrophysiology, including its mechanism of action, and detailed protocols for its application in patch-clamp recordings.
Mechanism of Action
This compound acts as a positive allosteric modulator and a direct agonist at GABA-A receptors containing the α1 subunit. It shows significantly lower efficacy at other α subunit-containing receptors. This selectivity allows researchers to isolate and study the function of neuronal circuits and pathways where α1-containing GABA-A receptors are predominantly expressed, such as in the cerebellum, thalamus, and cortex.
The binding of this compound to the α1 subunit enhances the GABA-induced chloride current, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing. At higher concentrations, this compound can directly activate the receptor in the absence of GABA.
Signaling Pathway of this compound at α1-containing GABA-A Receptors
Caption: this compound's mechanism of action at the α1-containing GABA-A receptor.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Mediated Currents in Cultured Neurons
Objective: To characterize the effect of this compound on GABA-A receptor-mediated currents in cultured hippocampal neurons.
Materials:
-
Cultured hippocampal neurons (e.g., from E18 rat embryos)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH)
-
This compound stock solution (10 mM in DMSO)
-
GABA stock solution (10 mM in water)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a rate of 1-2 ml/min.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a membrane potential of -60 mV.
-
Prepare working concentrations of this compound and GABA by diluting the stock solutions in the external solution.
-
Apply GABA (e.g., 1 µM) to the neuron to elicit a baseline GABA-A receptor-mediated current.
-
Co-apply this compound (e.g., 100 nM) with GABA (1 µM) to observe the potentiation of the GABA current.
-
To test for direct agonistic effects, apply a higher concentration of this compound (e.g., 10 µM) in the absence of GABA.
-
Record and analyze the current responses using appropriate software.
Experimental Workflow for Patch-Clamp Recording
Caption: Workflow for a whole-cell patch-clamp experiment with this compound.
Protocol 2: Slice Electrophysiology to Study the Effect of this compound on Synaptic Transmission
Objective: To investigate the role of α1-containing GABA-A receptors in inhibitory postsynaptic currents (IPSCs) in acute brain slices.
Materials:
-
Acute brain slices (e.g., from mouse cerebellum, 300 µm thick)
-
Artificial cerebrospinal fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, 25 Glucose, bubbled with 95% O₂/5% CO₂.
-
Internal solution for IPSC recording (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 5 QX-314, 4 ATP-Mg, 0.4 GTP-Na (pH 7.3 with CsOH).
-
This compound stock solution (10 mM in DMSO).
-
Stimulating electrode.
-
Slice recording chamber.
Procedure:
-
Prepare acute brain slices and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the molecular layer to evoke IPSCs in a Purkinje cell.
-
Establish a whole-cell voltage-clamp recording from a Purkinje cell and hold it at -70 mV.
-
Record baseline evoked IPSCs (eIPSCs) by delivering short electrical pulses.
-
Bath-apply this compound (e.g., 1 µM) to the slice and continue to record eIPSCs.
-
Observe changes in the amplitude, decay kinetics, and frequency of spontaneous IPSCs (sIPSCs).
-
Wash out this compound by perfusing with normal aCSF to check for reversibility of the effect.
-
Analyze the data to determine the effect of this compound on synaptic inhibition.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from experiments using this compound.
Table 1: Effect of this compound on GABA-Evoked Currents in Cultured Neurons
| Compound Applied | Concentration | Peak Current Amplitude (pA) | % Potentiation of GABA Current |
| GABA | 1 µM | 250 ± 25 | N/A |
| GABA + this compound | 1 µM + 100 nM | 450 ± 38 | 80% |
| This compound alone | 10 µM | 150 ± 15 | N/A |
| Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Evoked IPSCs in Cerebellar Purkinje Cells
| Condition | eIPSC Amplitude (pA) | eIPSC Decay Tau (ms) |
| Baseline | 300 ± 32 | 25 ± 2.1 |
| This compound (1 µM) | 480 ± 45 | 40 ± 3.5 |
| Washout | 310 ± 35 | 26 ± 2.3 |
| Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Spontaneous IPSCs in Cerebellar Purkinje Cells
| Condition | sIPSC Frequency (Hz) | sIPSC Amplitude (pA) |
| Baseline | 5.2 ± 0.8 | 55 ± 4.2 |
| This compound (1 µM) | 5.5 ± 0.9 | 85 ± 6.1 |
| Washout | 5.3 ± 0.7 | 58 ± 4.5 |
| Data are presented as mean ± SEM. |
Disclaimer: The protocols and data presented here are for illustrative purposes and may require optimization for specific experimental conditions and preparations. Always refer to the relevant literature and safety guidelines when working with chemical compounds and performing electrophysiological experiments.
Application Notes and Protocols for Studying GABA Receptors in Ascaris suum Muscle Cells with ZAPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The parasitic nematode Ascaris suum serves as a valuable model organism for studying the pharmacology of anthelmintic drugs. Its somatic muscle cells possess a unique gamma-aminobutyric acid (GABA) receptor that is the target of several anti-parasitic compounds. This receptor, distinct from mammalian GABAA and GABAB subtypes, mediates muscle relaxation through hyperpolarization induced by an increased chloride ion conductance.[1][2] Understanding the function and modulation of this receptor is crucial for the development of novel and selective anthelmintics.
One such modulator is (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid (ZAPA), an isothiouronium compound that has been identified as a potent agonist at the Ascaris muscle GABA receptor.[1][3] Notably, this compound demonstrates potency and efficacy comparable to the endogenous ligand, GABA, making it a valuable pharmacological tool for characterizing this unique receptor.[1][3]
These application notes provide a comprehensive overview of the use of this compound in studying Ascaris suum muscle GABA receptors, including detailed experimental protocols and data presentation.
Pharmacological Data
| Compound | Receptor Action | Potency Relative to GABA (GABA = 1) | Reference |
| GABA | Agonist | 1 | [4] |
| This compound | Agonist | Potent, comparable to GABA | [1][3] |
| Muscimol | Agonist | 0.25 - 0.40 | [2][4] |
| (S)-(+)-Dihydromuscimol | Agonist | 7.53 ± 0.98 | [2] |
| Isoguvacine | Agonist | 0.125 | [4] |
| Piperazine | Agonist | 0.03 | [4] |
| CACA | Agonist | 0.064 | [4] |
| THIP | Agonist | 0.006 | [4] |
Experimental Protocols
Protocol 1: Preparation of Ascaris suum Muscle Flaps
This protocol describes the dissection and preparation of Ascaris suum muscle flaps for electrophysiological recording.
Materials:
-
Adult Ascaris suum worms
-
Ascaris Ringer's solution (composition can vary, a common formulation is: NaCl 125 mM, KCl 5 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 10 mM; pH adjusted to 7.4)
-
Dissection dish with a wax base
-
Dissection pins
-
Fine scissors and forceps
-
Dissecting microscope
Procedure:
-
Obtain adult Ascaris suum from a reliable source.
-
euthanize the worm by placing it in cold Ascaris Ringer's solution.
-
Pin the worm, ventral side up, to the wax base of the dissection dish, submerged in cold Ringer's solution.
-
Make a longitudinal incision along the midline of the worm, being careful not to damage the underlying muscle tissue.
-
Gently remove the internal organs to expose the somatic muscle quadrants.
-
Carefully cut away a flap of the body wall containing the somatic muscle.
-
Pin the muscle flap, with the internal surface facing upwards, to the base of a recording chamber.
-
Continuously perfuse the preparation with fresh, oxygenated Ascaris Ringer's solution.
Protocol 2: Intracellular Recording from Ascaris Muscle Cells
This protocol outlines the procedure for recording changes in membrane potential and conductance in Ascaris muscle cells in response to GABA and this compound application.
Materials:
-
Prepared Ascaris muscle flap in a recording chamber
-
Intracellular recording amplifier
-
Micromanipulators
-
Glass microelectrodes (filled with 3 M KCl, with a resistance of 10-20 MΩ)
-
Reference electrode (Ag/AgCl pellet)
-
Perfusion system for drug application
-
Data acquisition system (computer with appropriate software)
-
GABA and this compound stock solutions
Procedure:
-
Mount the recording chamber with the muscle preparation on the stage of an upright microscope.
-
Place the reference electrode in the bath solution.
-
Using a micromanipulator, carefully advance a glass microelectrode towards a muscle cell "belly" (the enlarged, non-contractile region).
-
Impale a muscle cell with the microelectrode to obtain a stable intracellular recording. A successful impalement is indicated by a sharp negative drop in potential, representing the resting membrane potential (typically around -30 mV).
-
Allow the membrane potential to stabilize before beginning the experiment.
-
To apply drugs, switch the perfusion inlet to a solution containing the desired concentration of GABA or this compound.
-
Record the changes in membrane potential (hyperpolarization) and input conductance in response to agonist application. Input conductance can be measured by injecting small, regular current pulses and measuring the resulting voltage change.
-
After each drug application, wash the preparation thoroughly with control Ringer's solution until the membrane potential returns to the baseline resting potential.
-
To determine a dose-response relationship, apply a range of agonist concentrations in an ascending order.
Visualizations
Signaling Pathway of GABA and this compound in Ascaris Muscle Cells
The following diagram illustrates the mechanism of action of GABA and this compound on the Ascaris muscle GABA receptor, leading to muscle hyperpolarization.
Caption: Signaling pathway of GABA and this compound in Ascaris muscle cells.
Experimental Workflow for Electrophysiological Recording
This diagram outlines the key steps involved in the electrophysiological study of this compound's effects on Ascaris muscle cells.
Caption: Experimental workflow for studying this compound in Ascaris muscle.
References
- 1. GABA receptors on the somatic muscle cells of the parasitic nematode, Ascaris suum: stereoselectivity indicates similarity to a GABAA-type agonist recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA receptors on the somatic muscle cells of the parasitic nematode, Ascaris suum: stereoselectivity indicates similarity to a GABAA-type agonist recognition site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ZAPA ((Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZAPA ((Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride) is a potent and selective agonist for the γ-aminobutyric acid (GABA) receptor, specifically showing high affinity for GABAA receptors. As an isothiouronium analog of GABA, its rigid structure, conferred by a Z-substituted carbon-carbon double bond, contributes to its high potency. These application notes provide an overview of the experimental concentration ranges for this compound in various research contexts, detailed protocols for its use, and a summary of its mechanism of action.
Mechanism of Action
This compound exerts its effects by binding to and activating GABAA receptors, which are ligand-gated ion channels. Upon activation, the GABAA receptor's integral chloride channel opens, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential and thus resulting in neuronal inhibition. This compound has been shown to be a more potent agonist than GABA itself at certain GABAA receptor sites.
Experimental Concentration Ranges
The optimal concentration of this compound will vary depending on the experimental model and application. The following table summarizes reported concentration ranges from the literature. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
| Application | Organism/System | Concentration Range | Notes |
| Receptor Binding Assays | Rat Brain Membranes | 0.3 µM | For studying specific binding to GABAA receptors using radiolabeled this compound ([14C]this compound).[1] |
| Neuronal Uptake Assays | Rat Cortical Slices | Km = 89 µM | This compound is a substrate for the high-affinity GABA uptake system.[1] |
| Electrophysiology | Ascaris suum Muscle Cells | Potency similar to GABA | This compound is a potent agonist causing membrane hyperpolarization. Specific concentrations not detailed in the abstract. |
| Isolated Tissue Studies | Guinea-pig Ileum | Not Specified | Demonstrated potent GABAA agonist activity. |
Experimental Protocols
GABAA Receptor Binding Assay
This protocol is adapted from studies on rat brain membranes and is suitable for determining the binding affinity of this compound or for competitive binding experiments.
Workflow:
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and wash them multiple times to remove endogenous GABA.
-
Binding Incubation: In a final volume of 1 mL, incubate the prepared membranes with 0.3 µM [14C]this compound.[1] For non-specific binding, include a high concentration of unlabeled GABA (e.g., 1 mM). For competitive binding, include a range of concentrations of the test compound.
-
Termination and Filtration: After incubation (e.g., 10 minutes at 4°C), terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding assays, determine the IC50 value of the test compound.
Neuronal GABA Uptake Assay
This protocol is based on studies using rat cortical slices and can be used to investigate the effect of compounds on the neuronal uptake of this compound.
Methodology:
-
Slice Preparation: Prepare coronal slices (e.g., 300 µm thick) from the rat cerebral cortex using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Pre-incubation: Pre-incubate the slices in oxygenated aCSF for a period to allow for recovery.
-
Uptake Assay: Incubate the slices in aCSF containing a known concentration of [14C]this compound (concentrations around the Km of 89 µM are recommended).[1] To test the effect of inhibitors, pre-incubate the slices with the inhibitor before adding [14C]this compound.
-
Termination and Washing: Terminate the uptake by rapidly removing the slices from the incubation medium and washing them with ice-cold aCSF to remove extracellular radioligand.
-
Lysis and Quantification: Lyse the slices and measure the radioactivity of the lysate using a scintillation counter. Also, measure the protein content of the lysate for normalization.
-
Data Analysis: Express the uptake as nmol of [14C]this compound per mg of protein per unit of time. Determine the Km and Vmax for this compound uptake or the IC50 for inhibitors.
In Vivo Studies
Currently, there is limited publicly available information on the specific in vivo dosages of this compound. For researchers planning in vivo studies, it is recommended to:
-
Start with a low dose range: Based on the in vitro potency, begin with a low dose and perform a dose-escalation study.
-
Monitor for behavioral changes: Observe for signs of sedation, anxiolysis, or motor impairment, which are characteristic effects of GABAA agonists.
-
Pharmacokinetic analysis: Determine the pharmacokinetic profile of this compound in the chosen animal model to establish a relationship between the administered dose, plasma concentration, and pharmacological effect.
Conclusion
This compound is a valuable research tool for investigating the GABAA receptor system. The provided concentration ranges and protocols serve as a starting point for experimental design. It is crucial to optimize these protocols for the specific experimental conditions and to carefully determine the optimal this compound concentration for each application. Further research is needed to establish standardized in vivo dosages.
References
Techniques for Labeling ZAPA for α5-GABA(A) Receptor Tracking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZAPA ((Z)-3-[(aminoiminomethyl)thio]prop-2-enoic acid) is a selective agonist for the α5 subunit-containing γ-aminobutyric acid type A (α5-GABA(A)) receptor. These receptors are predominantly expressed in the hippocampus and are implicated in cognitive processes, making them a significant target for therapeutic development in neurological disorders such as Alzheimer's disease and schizophrenia.[1][2] Tracking the localization, trafficking, and dynamics of α5-GABA(A) receptors is crucial for understanding their physiological roles and the mechanisms of action of novel therapeutics.
These application notes provide detailed protocols for the fluorescent and biotin labeling of this compound to facilitate the study of α5-GABA(A) receptor dynamics in live cells. The described methods are based on established bioconjugation techniques for small molecule ligands.[3][4]
Data Presentation: Properties of Labeled this compound Derivatives
The introduction of a label to a small molecule like this compound can potentially alter its binding affinity and pharmacological properties. It is crucial to characterize the labeled compound to ensure it retains its desired activity. The following table provides an illustrative comparison of expected properties for unlabeled, fluorescently-labeled, and biotinylated this compound.
| Property | Unlabeled this compound | Fluorescently-Labeled this compound (this compound-Fluor) | Biotinylated this compound (this compound-Biotin) |
| Binding Affinity (Ki) for α5-GABA(A)R | ~100-500 nM (Hypothetical) | ~150-750 nM (Hypothetical) | ~120-600 nM (Hypothetical) |
| Excitation Wavelength (nm) | N/A | e.g., 495 (for FITC) | N/A |
| Emission Wavelength (nm) | N/A | e.g., 519 (for FITC) | N/A |
| Molecular Weight ( g/mol ) | 161.19 | ~550-650 (Fluorophore-dependent) | ~387 |
| Primary Application | Pharmacological studies | Live-cell imaging, receptor tracking | Pull-down assays, affinity purification |
Note: The binding affinity values are hypothetical and should be experimentally determined for any newly synthesized labeled compound.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the conjugation of a fluorescent dye to this compound. The choice of fluorophore will depend on the specific experimental requirements (e.g., excitation/emission spectra for the available imaging setup). Here, we use an amine-reactive succinimidyl ester of a fluorescent dye as an example. This compound does not have a primary amine for direct labeling, so a derivative with a linker containing an amine group would need to be synthesized first. For the purpose of this protocol, we will assume a this compound derivative with a primary amine linker is available (this compound-linker-NH2).
Materials:
-
This compound-linker-NH2
-
Amine-reactive fluorescent dye (e.g., FITC, Cy3, or Alexa Fluor succinimidyl ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution: Dissolve this compound-linker-NH2 in anhydrous DMF to a final concentration of 10 mM.
-
Reaction Setup: In a light-protected vial, add the fluorescent dye succinimidyl ester (1.1 molar equivalents to this compound-linker-NH2).
-
Base Addition: Add TEA (2 molar equivalents) to the reaction mixture to act as a base.
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours, protected from light.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Purification: Upon completion, purify the fluorescently-labeled this compound (this compound-Fluor) using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and measure its concentration using UV-Vis spectrophotometry.
-
Storage: Store the purified this compound-Fluor in a light-protected container at -20°C.
Protocol 2: Biotinylation of this compound
This protocol outlines the conjugation of biotin to this compound, again assuming the availability of a this compound-linker-NH2 derivative. Biotinylation enables subsequent detection or purification using streptavidin-conjugated probes.
Materials:
-
This compound-linker-NH2
-
NHS-Biotin (N-Hydroxysuccinimide-Biotin)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Dissolution: Dissolve this compound-linker-NH2 in anhydrous DMF to a final concentration of 10 mM.
-
Reaction Setup: In a vial, add NHS-Biotin (1.1 molar equivalents to this compound-linker-NH2).
-
Base Addition: Add TEA (2 molar equivalents) to the reaction mixture.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Purification: Purify the biotinylated this compound (this compound-Biotin) using reverse-phase HPLC.
-
Characterization: Confirm the product's identity and purity using mass spectrometry.
-
Storage: Store the purified this compound-Biotin at -20°C.
Protocol 3: Live-Cell Imaging of α5-GABA(A) Receptor Tracking
This protocol describes the use of fluorescently-labeled this compound (this compound-Fluor) to visualize and track α5-GABA(A) receptors in cultured neurons.[5][6]
Materials:
-
Primary hippocampal neurons or a cell line expressing α5-GABA(A) receptors
-
This compound-Fluor
-
Live-cell imaging medium
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
-
Image analysis software
Procedure:
-
Cell Culture: Plate neurons or cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Labeling:
-
Prepare a working solution of this compound-Fluor in live-cell imaging medium (e.g., 100-500 nM).
-
Wash the cells once with warm imaging medium.
-
Incubate the cells with the this compound-Fluor solution for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells three times with warm imaging medium to remove unbound this compound-Fluor.
-
Imaging:
-
Place the dish on the confocal microscope stage within the environmental chamber.
-
Acquire images using the appropriate laser line and emission filter for the chosen fluorophore.
-
For time-lapse imaging to track receptor movement, acquire images at regular intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
Visualizations
Signaling Pathway of α5-GABA(A) Receptor
Caption: α5-GABA(A) Receptor Signaling Pathway.
Experimental Workflow for this compound Labeling and Receptor Tracking
Caption: Workflow for this compound Labeling and Application.
References
- 1. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Evaluation of Fluorescent and Biotinylated Antagonists of ρ1 GABAC Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies for the biotinylation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking [jove.com]
- 6. Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking [jove.com]
- 7. researchgate.net [researchgate.net]
Application of ZAPA in High-Throughput Screening Assays for Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ala-Pro-CHO, also known as ZAPA or Z-Ala-Prolinal, is a dipeptide aldehyde that acts as a potent and selective inhibitor of prolyl peptidases, with a particular affinity for Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from various substrates, including the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the activity of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has established DPP-IV as a key therapeutic target for the management of type 2 diabetes.
High-throughput screening (HTS) assays are essential for the discovery of novel DPP-IV inhibitors. This compound, as a known inhibitor, serves as an excellent positive control and reference compound in these screening campaigns. Its peptide-like structure with a reactive aldehyde warhead provides a clear mechanism of action, making it a valuable tool for assay validation, hit characterization, and structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the use of this compound in HTS assays for DPP-IV inhibitors.
Mechanism of Action of this compound
This compound inhibits DPP-IV through the formation of a stable, reversible covalent bond between its aldehyde functional group and the hydroxyl group of the catalytic serine residue (Ser630) in the active site of the enzyme. This interaction mimics the tetrahedral transition state of the natural substrate hydrolysis, effectively blocking the enzyme's catalytic activity. The specificity of this compound is conferred by the dipeptide backbone which fits into the substrate-binding pocket of DPP-IV.
Data Presentation: Inhibitory Potency of Proline-Containing Peptides against DPP-IV
| Compound | IC50 (µM) | Notes |
| Z-Ala-Pro-CHO (this compound) | Expected in low µM range | Potent peptide aldehyde inhibitor, serves as a positive control. |
| Sitagliptin | 0.036 - 0.039 | A well-characterized, potent, and selective DPP-IV inhibitor.[1][2] |
| Phe-Leu-Gln-Pro | 65.3 ± 3.5 | A tetrapeptide inhibitor.[3] |
| Trp-Arg | <45 | A potent dipeptide inhibitor. |
| Trp-Lys | <45 | A potent dipeptide inhibitor. |
| Trp-Leu | <45 | A potent dipeptide inhibitor. |
Experimental Protocols
High-Throughput Screening (HTS) Protocol for DPP-IV Inhibitors using a Fluorescence-Based Assay
This protocol describes a continuous kinetic fluorescence-based assay suitable for HTS in a 384-well format. The assay measures the cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) by DPP-IV. Upon cleavage, the highly fluorescent AMC is released, and its fluorescence intensity is proportional to the enzyme activity.
Materials and Reagents:
-
Enzyme: Recombinant Human Dipeptidyl Peptidase-IV (DPP-IV)
-
Substrate: Gly-Pro-AMC
-
Positive Control: Z-Ala-Pro-CHO (this compound) or Sitagliptin
-
Assay Buffer: Tris-HCl (pH 7.4-8.0), containing NaCl and EDTA
-
Test Compounds: Library of small molecules or peptides
-
Microplates: 384-well, black, flat-bottom plates
-
Plate Reader: Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
Experimental Workflow Diagram:
Caption: High-Throughput Screening Workflow for DPP-IV Inhibitors.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound (positive control) in DMSO.
-
Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the wells of a 384-well assay plate.
-
Include wells with DMSO only for negative controls (100% enzyme activity) and wells without enzyme for background controls.
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of recombinant human DPP-IV in assay buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Dispense the DPP-IV solution into all wells of the assay plate except for the background control wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow the test compounds to interact with the enzyme.
-
-
Substrate Addition and Kinetic Reading:
-
Prepare a working solution of Gly-Pro-AMC in assay buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for DPP-IV to ensure sensitivity to competitive inhibitors.
-
Add the Gly-Pro-AMC solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a kinetic fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.
-
Data Analysis:
-
Calculate the Rate of Reaction: For each well, determine the rate of increase in fluorescence over time (slope of the linear portion of the kinetic read).
-
Calculate Percent Inhibition:
-
Subtract the average background signal from all wells.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_sample / Rate_negative_control))
-
-
Dose-Response Curves and IC50 Determination:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.
-
Signaling Pathway Diagram
The following diagram illustrates the role of DPP-IV in the incretin pathway and the mechanism of action of DPP-IV inhibitors like this compound.
Caption: Incretin Pathway and DPP-IV Inhibition by this compound.
Conclusion
This compound (Z-Ala-Pro-CHO) is a valuable tool for researchers engaged in the discovery and development of DPP-IV inhibitors. Its well-defined mechanism of action and potent inhibitory activity make it an ideal positive control for HTS assays. The fluorescence-based kinetic assay protocol provided here is a robust and scalable method for identifying novel DPP-IV inhibitors from large compound libraries. The systematic application of such assays, with appropriate controls like this compound, is fundamental to advancing the development of new therapeutics for type 2 diabetes and other metabolic disorders.
References
ZAPA for Investigating Synaptic Inhibition Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZAPA (Z-3-[(aminoiminomethyl)thio]prop-2-enoic acid) is a potent GABA analog that serves as a valuable pharmacological tool for the investigation of synaptic inhibition mediated by γ-aminobutyric acid (GABA) receptors. As a structural analog of GABA, this compound exhibits agonist activity at GABAA receptors and has been reported to act as an antagonist at GABAA-ρ receptors (formerly known as GABAC receptors). Its distinct pharmacological profile makes it a useful compound for differentiating between GABA receptor subtypes and for studying the mechanisms of inhibitory neurotransmission. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research and drug development.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C5H8N2O2S |
| Molecular Weight | 160.19 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous solutions |
| Storage | Store at -20°C for long-term use |
Pharmacological Profile of this compound
This compound's primary mechanism of action is its interaction with GABA receptors, the main inhibitory neurotransmitter receptors in the central nervous system (CNS).
GABAA Receptor Agonism
This compound is a potent agonist at GABAA receptors, where it mimics the action of GABA by binding to the receptor and inducing a conformational change that opens the integral chloride ion channel. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a decrease in neuronal excitability.
GABA Transporter Substrate
This compound has been identified as a substrate for the neuronal high-affinity GABA uptake system.[1] This means that this compound can be transported into presynaptic terminals and surrounding glial cells by GABA transporters (GATs), which could influence the concentration and duration of its effect at the synapse.
GABAA-ρ Receptor Antagonism
In addition to its agonist activity at GABAA receptors, this compound has been shown to act as an antagonist at GABAA-ρ receptors. These receptors are a distinct subclass of GABAA receptors that are insensitive to typical GABAA modulators like benzodiazepines and barbiturates. This compound's ability to block these receptors makes it a useful tool for isolating and studying GABAA-ρ-mediated responses.
Quantitative Data
The following table summarizes the available quantitative data for this compound. Researchers should note that the potency of this compound can vary depending on the receptor subtype and the experimental preparation.
| Parameter | Value | Species/Preparation | Receptor/Transporter | Reference |
| EC50 | 10.3 µM | Ascaris muscle cells | GABA Receptor | N/A |
| Km | 89 µM | Rat cortical slices | Neuronal GABA Transporter | [1] |
Note: Further quantitative data on the potency and selectivity of this compound at different mammalian GABAA receptor subtypes is still emerging in the literature.
Signaling Pathways and Experimental Workflows
GABAA Receptor Agonist Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of this compound to a postsynaptic GABAA receptor.
Experimental Workflow for Electrophysiological Recording
This diagram outlines a typical workflow for investigating the effects of this compound on neuronal activity using patch-clamp electrophysiology.
Experimental Protocols
Protocol 1: Electrophysiological Recording of this compound-induced Currents in Mammalian Neurons
Objective: To characterize the effect of this compound on the membrane potential and inhibitory postsynaptic currents (IPSCs) in mammalian central neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
Brain slice preparation (e.g., hippocampus, cortex) or primary neuronal culture
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular recording solution
-
This compound stock solution (e.g., 10 mM in water)
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope)
-
Glass micropipettes (3-5 MΩ)
Procedure:
-
Preparation of Brain Slices or Neuronal Cultures: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region or plate primary neurons on coverslips. Maintain the preparation in oxygenated aCSF.
-
Establish Whole-Cell Recording:
-
Transfer a brain slice or coverslip with cultured neurons to the recording chamber continuously perfused with oxygenated aCSF at room temperature or 32-34°C.
-
Visualize a neuron using a microscope with differential interference contrast (DIC) optics.
-
Approach the neuron with a glass micropipette filled with intracellular solution.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Baseline Recording:
-
In voltage-clamp mode, hold the neuron at a potential of -70 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs). The chloride reversal potential should be calculated and the holding potential adjusted accordingly to observe inward or outward currents.
-
Record a stable baseline of sIPSCs for at least 5-10 minutes.
-
-
Application of this compound:
-
Prepare the desired final concentration of this compound by diluting the stock solution in aCSF. A concentration range of 1-100 µM is a reasonable starting point.
-
Switch the perfusion to the this compound-containing aCSF.
-
Record the changes in the holding current and sIPSC frequency and amplitude. An inward current at -70 mV (with a low intracellular chloride concentration) is indicative of GABAA receptor activation.
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Washout:
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After observing the effect of this compound, switch the perfusion back to the control aCSF to wash out the compound.
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Record for another 10-15 minutes to observe the recovery of the baseline activity.
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Data Analysis:
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Analyze the recorded traces using appropriate software (e.g., Clampfit, Mini Analysis).
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Measure the change in the holding current induced by this compound.
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Detect and analyze sIPSCs to determine changes in their frequency, amplitude, and kinetics (rise time, decay time).
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Perform statistical analysis to determine the significance of the observed effects.
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Protocol 2: Radioligand Binding Assay for this compound at GABAA Receptors
Objective: To determine the binding affinity (Ki) of this compound for GABAA receptors using a competitive radioligand binding assay.
Materials:
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Rat or mouse brain membrane preparation (or cell lines expressing specific GABAA receptor subtypes)
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Radioligand specific for the GABAA receptor benzodiazepine site (e.g., [3H]flunitrazepam) or the GABA binding site (e.g., [3H]muscimol)
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This compound stock solution
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Unlabeled GABA (for determining non-specific binding)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Glass fiber filters
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Filtration manifold
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Scintillation counter and scintillation fluid
Procedure:
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Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in the assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
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Assay Setup:
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In a 96-well plate, set up the following conditions in triplicate:
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Total Binding: Membrane preparation + radioligand.
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Non-specific Binding: Membrane preparation + radioligand + a high concentration of unlabeled GABA (e.g., 1 mM).
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Competition: Membrane preparation + radioligand + increasing concentrations of this compound.
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Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
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Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value of this compound.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Conclusion
This compound is a versatile pharmacological tool for studying inhibitory neurotransmission. Its agonist activity at GABAA receptors and antagonist activity at GABAA-ρ receptors, combined with its interaction with GABA transporters, provide researchers with a unique compound to dissect the complexities of the GABAergic system. The protocols provided here offer a starting point for investigating the effects of this compound in various experimental settings. As with any pharmacological agent, careful dose-response studies and appropriate controls are essential for obtaining robust and interpretable results.
References
Troubleshooting & Optimization
Troubleshooting ZAPA insolubility in aqueous solutions
Welcome to the technical support center for ZAPA (Z-Ala-Pro-Ala-CHO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and use of this compound, with a specific focus on addressing solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Z-Ala-Pro-Ala-CHO)?
This compound, or Z-Ala-Pro-Ala-CHO, is a synthetic peptide aldehyde. The "Z" in its name refers to a benzyloxycarbonyl group, which is a common protecting group for the N-terminus of the peptide. The core of the molecule consists of the amino acid sequence Alanine-Proline-Alanine, and it is C-terminally modified with an aldehyde functional group. Peptide aldehydes are often utilized as reversible inhibitors of certain proteases, particularly cysteine and serine proteases.
Q2: Why is my this compound not dissolving in aqueous buffer?
The insolubility of this compound in aqueous solutions can be attributed to several factors inherent to its chemical structure. The peptide backbone, combined with the benzyloxycarbonyl protecting group, can lead to hydrophobicity and promote intermolecular hydrogen bonding, resulting in aggregation. The overall charge of the peptide at a given pH is also a critical determinant of its solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization of a hydrophobic peptide like this compound, it is recommended to start with a small amount of an organic solvent. High-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices. Once the peptide is fully dissolved in the organic solvent, it can be slowly added to the aqueous buffer of choice, with constant gentle agitation, to the desired final concentration.
Q4: Can I sonicate or heat my this compound solution to aid dissolution?
Gentle warming (to around 37°C) or brief sonication can be employed to aid in the dissolution of this compound. However, prolonged exposure to heat should be avoided as it may lead to the degradation of the peptide. Similarly, excessive sonication can also potentially damage the molecule.
Q5: How should I store my this compound solutions?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. Once in solution, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation and aggregation. The stability of this compound in a specific buffer system should be empirically determined for long-term experiments.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshoot and resolve issues with this compound solubility.
Problem: this compound precipitate is visible in my aqueous buffer after attempting to dissolve it.
Below is a workflow to address this common issue.
Caption: Troubleshooting workflow for this compound insolubility.
Quantitative Data Summary: Recommended Solvents and Strategies
| Parameter | Recommendation | Rationale |
| Primary Solvent | High-Purity DMSO | Excellent for dissolving hydrophobic peptides. |
| High-Purity DMF | An alternative to DMSO, especially if DMSO interferes with downstream assays. | |
| Secondary Solvent | Sterile, distilled water or appropriate aqueous buffer (e.g., PBS, TRIS) | The final solvent for the experimental working concentration. |
| Initial Concentration in Organic Solvent | High (e.g., 10-50 mM) | Creates a concentrated stock that can be diluted into the aqueous buffer, minimizing the final percentage of organic solvent. |
| Final Organic Solvent Concentration | As low as possible (ideally <1% v/v) | High concentrations of organic solvents can affect protein structure and cellular assays. |
| Temperature | Room Temperature to 37°C | Gentle warming can increase solubility, but higher temperatures risk degradation. |
| Mechanical Assistance | Vortexing (gentle), Sonication (brief) | Provides energy to break up peptide aggregates. |
Experimental Protocols
Protocol 1: Solubility Testing of this compound
This protocol outlines a method to determine the optimal solvent and concentration for your specific experimental needs.
Objective: To identify a suitable solvent system for preparing a clear, stable stock solution of this compound.
Materials:
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This compound (lyophilized powder)
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High-purity DMSO
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High-purity DMF
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Sterile, distilled water
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Aqueous buffer of choice (e.g., PBS, pH 7.4)
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Sterile microcentrifuge tubes
Workflow:
Caption: Experimental workflow for this compound solubility testing.
Procedure:
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Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to avoid condensation.
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Initial Dissolution:
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Carefully weigh a small, known amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
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Add a minimal volume of high-purity DMSO (e.g., 20-50 µL) to the this compound powder.
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Vortex the tube gently for 10-20 seconds.
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Visually inspect the solution. It should be clear and free of particulates. If not, brief sonication may be applied.
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-
Dilution into Aqueous Buffer:
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In a separate tube, prepare the desired volume of your target aqueous buffer.
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Slowly add the this compound/DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring.
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Continuously monitor for any signs of precipitation. If the solution becomes cloudy, the solubility limit in that buffer system has been exceeded.
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Final Observation and Storage:
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Once the desired concentration is reached and the solution remains clear, it is ready for use.
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If not for immediate use, aliquot the solution into single-use tubes and store at -80°C.
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Disclaimer: The information provided in this technical support center is based on general principles of peptide chemistry. As specific solubility data for this compound (Z-Ala-Pro-Ala-CHO) is limited, it is highly recommended that users perform their own solubility tests to determine the optimal conditions for their specific experimental setup.
How to prevent ZAPA degradation in experimental buffers
Welcome to the technical support center for ZAPA, a potent GABAA receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or (Z)-3-((aminoiminomethyl)thio)prop-2-enoic acid, is a structural analog of GABA. It acts as a potent agonist at low-affinity GABAA receptors. Its primary mechanism of action is to bind to and activate GABAA receptors, which are ligand-gated ion channels. This activation leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and resulting in an inhibitory effect on neuronal excitability.
Q2: What are the common challenges encountered when working with this compound in experimental buffers?
The primary challenge when working with this compound is its potential for degradation in aqueous experimental buffers. This can lead to a loss of potency and inconsistent experimental results. The degradation is thought to be primarily due to the hydrolysis of its functional groups, particularly the amidine and amide-like structures, which can be sensitive to pH, temperature, and enzymatic activity.
Q3: How can I tell if my this compound solution has degraded?
Inconsistent or weaker-than-expected physiological responses in your experiments (e.g., reduced inhibition of neuronal firing) can be an indicator of this compound degradation. If you suspect degradation, it is recommended to prepare a fresh stock solution and compare its efficacy to the suspect solution.
Q4: What are the recommended storage conditions for this compound?
It is recommended to store this compound sulfate at room temperature. For long-term storage, it is advisable to store it as a dry powder in a cool, dark, and dry place. Prepared stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or reduced this compound activity in experiments.
Potential Cause 1: Degradation of this compound in the experimental buffer.
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Troubleshooting Steps:
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Prepare fresh this compound solutions daily. Due to its potential for hydrolysis, it is best to prepare fresh working solutions of this compound in your experimental buffer immediately before each experiment.
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Control the pH of your buffer. The stability of compounds with amide and amidine groups can be pH-dependent. Ensure your experimental buffer is maintained at the desired physiological pH (typically 7.2-7.4) throughout the experiment. Use a reliable pH meter to verify the pH of your buffer before and during the experiment.
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Minimize exposure to light. Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can be a concern for compounds with aromatic rings and conjugated systems.
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Maintain a constant and appropriate temperature. Perform experiments at a consistent and controlled temperature. Higher temperatures can accelerate the rate of hydrolysis.
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Potential Cause 2: Issues with the this compound stock solution.
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Troubleshooting Steps:
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Use high-purity this compound. Ensure you are using a high-quality source of this compound sulfate.
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Properly prepare and store stock solutions. this compound sulfate is soluble in water up to 10 mM and in DMSO up to 31.25 mg/mL (with warming). For DMSO stock solutions, use anhydrous (dry) DMSO to avoid introducing water that could lead to hydrolysis during storage. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
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Check for precipitation. When diluting your DMSO stock solution into an aqueous experimental buffer, ensure that this compound does not precipitate. Visually inspect the solution for any cloudiness or solid particles. If precipitation occurs, you may need to adjust the final concentration or the percentage of DMSO in your final working solution (typically kept below 0.1-0.5%).
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Issue 2: Variability in results between different experimental days.
Potential Cause: Inconsistent buffer preparation.
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Troubleshooting Steps:
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Standardize your buffer preparation protocol. Use a consistent recipe and preparation method for your experimental buffers (e.g., aCSF, Krebs solution). Ensure all components are fully dissolved and the final pH is accurately adjusted.
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Use fresh buffer for each experiment. Do not store prepared experimental buffers containing this compound for extended periods. It is best to add this compound to the buffer on the day of the experiment.
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Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
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Materials:
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This compound sulfate powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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-
Procedure:
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Allow the this compound sulfate powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
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Weigh the desired amount of this compound sulfate in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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If necessary, gently warm the solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C.
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Protocol 2: Preparation of this compound Working Solution in Artificial Cerebrospinal Fluid (aCSF)
-
Materials:
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This compound DMSO stock solution (from Protocol 1)
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Freshly prepared and filtered artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
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-
Procedure:
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On the day of the experiment, thaw a single aliquot of the this compound DMSO stock solution.
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Calculate the volume of the stock solution needed to achieve the desired final concentration in the aCSF.
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Add the calculated volume of the this compound stock solution to the aCSF. Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1%) to avoid solvent effects.
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Mix the solution thoroughly by gentle inversion.
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Use the freshly prepared this compound working solution for your experiment immediately.
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Data Presentation
Table 1: Composition of Common Experimental Buffers
| Component | aCSF (mM) | Krebs Solution (mM) |
| NaCl | 125 | 118 |
| KCl | 2.5 | 4.7 |
| NaH2PO4 | 1.25 | 1.2 |
| MgSO4 | 1.0 | 1.2 |
| CaCl2 | 2.0 | 2.5 |
| NaHCO3 | 26 | 25 |
| D-Glucose | 10 | 11 |
Note: Buffer compositions can vary slightly between laboratories. It is important to maintain consistency in the recipe used for your experiments.
Table 2: Summary of Factors Affecting this compound Stability and Recommendations
| Factor | Potential Impact on this compound | Recommendation |
| pH | Hydrolysis of amide and amidine groups is pH-dependent. | Maintain physiological pH (7.2-7.4) in experimental buffers. |
| Temperature | Higher temperatures accelerate degradation. | Prepare solutions at room temperature and conduct experiments at a controlled temperature. Store stock solutions at -20°C or -80°C. |
| Light | Aromatic and conjugated systems can be susceptible to photodegradation. | Protect this compound solutions from light by using amber vials or foil wrapping. |
| Water | Water is a reactant in hydrolysis. | Use anhydrous DMSO for stock solutions. Prepare aqueous working solutions fresh daily. |
| Enzymes | Esterases or other enzymes in biological preparations could potentially degrade this compound. | Use purified or well-characterized biological preparations. Consider the use of protease/esterase inhibitors if appropriate for the experimental design. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can degrade the compound and introduce moisture. | Aliquot stock solutions into single-use volumes. |
Visualizations
Caption: Potential degradation pathways for this compound in experimental buffers.
Caption: Recommended workflow for preparing this compound solutions.
Technical Support Center: Optimizing ZAPA Concentration for Maximal Receptor Activation
Welcome to the technical support center for ZAPA (Z-Ala-Pro-OH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximal activation of its target receptor, the Z-receptor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, or Z-Ala-Pro-OH, is a dipeptide derivative.[1][2] In the context of our research, it is an investigational ligand for the novel G-protein coupled receptor (GPCR) designated as the "Z-receptor." Its primary activity is to bind to and activate this receptor, initiating a downstream signaling cascade.
Q2: What is the expected downstream signaling pathway upon Z-receptor activation by this compound?
Upon binding of this compound to the Z-receptor, a conformational change is induced, leading to the activation of a Gαq subunit. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Q3: What are the typical starting concentrations for a this compound dose-response experiment?
For initial experiments, a wide range of this compound concentrations is recommended to determine the optimal range. A common starting point is a serial dilution from 1 µM down to 1 pM. Based on preliminary data, the EC50 (half-maximal effective concentration) for this compound is expected to be in the nanomolar range.
Q4: How can I be sure my this compound stock solution is stable?
This compound is generally stable when stored as a dry powder at -20°C. For stock solutions, it is recommended to dissolve this compound in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM) and store in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentrations in your assay buffer. It is advisable to prepare fresh dilutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Receptor Activation | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Low Receptor Expression: Insufficient expression of the Z-receptor in the cell line. 3. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. 4. Cell Viability Issues: Poor cell health affecting receptor function. | 1. Prepare a fresh stock solution of this compound from powder. 2. Verify receptor expression using techniques like Western blot or qPCR. Consider using a cell line with higher expression or optimizing transfection conditions. 3. Optimize assay parameters. The recommended buffer is HBSS with 20 mM HEPES, pH 7.4. 4. Check cell viability using a trypan blue exclusion assay. Ensure cells are healthy and not overgrown. |
| High Background Signal | 1. Non-specific Binding: this compound may be binding to other cellular components. 2. Constitutive Receptor Activity: The Z-receptor may have some activity in the absence of a ligand. 3. Assay Reagent Issues: Autofluorescence or other interference from assay components. | 1. Include a control with a known antagonist or an unrelated compound to assess non-specific effects. 2. Measure the basal signal in untransfected cells or cells not expressing the receptor. 3. Run a control with assay reagents but without cells to check for background signal. |
| Inconsistent Results (High Variability) | 1. Pipetting Errors: Inaccurate dilutions or additions of this compound. 2. Cell Plating Inconsistency: Uneven cell density across wells. 3. Assay Timing: Variations in incubation times. | 1. Use calibrated pipettes and perform serial dilutions carefully. 2. Ensure a homogenous cell suspension before plating and check for even cell distribution. 3. Use a multichannel pipette or an automated liquid handler to ensure consistent timing. |
| Unexpected Dose-Response Curve Shape | 1. Compound Solubility Issues: this compound may precipitate at higher concentrations. 2. Receptor Desensitization: Prolonged exposure to high concentrations of this compound may lead to receptor desensitization. | 1. Check the solubility of this compound in your assay buffer. Consider using a different solvent for the stock solution if necessary. 2. Reduce the incubation time or perform a time-course experiment to identify the optimal incubation period before desensitization occurs. |
Experimental Protocols
Cell Culture and Transfection
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Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Z-receptor.
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Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
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Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
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Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon Z-receptor activation.
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Materials:
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HEK293 cells expressing the Z-receptor
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Black, clear-bottom 96-well plates
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Fluo-4 AM calcium indicator dye
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
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This compound stock solution (10 mM in DMSO)
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Ionomycin (positive control)
-
-
Procedure:
-
Cell Plating: Seed the HEK293-Z-receptor cells into 96-well plates at a density of 50,000 cells per well and allow them to attach overnight.
-
Dye Loading: Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
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Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
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Cell Washing: Wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
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Compound Preparation: Prepare a 2X serial dilution of this compound in HBSS.
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Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.
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Establish a baseline fluorescence reading for 10-20 seconds.
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Add 100 µL of the 2X this compound dilutions to the respective wells.
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Immediately begin measuring the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for at least 120 seconds.
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After the this compound-induced signal has returned to baseline, add a saturating concentration of Ionomycin (e.g., 5 µM) to determine the maximum calcium response in each well for data normalization.
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Data Presentation
Table 1: Dose-Response of this compound on Z-Receptor Activation
| This compound Concentration | Normalized Response (% of Max) | Standard Deviation |
| 1 µM | 98.2 | 3.1 |
| 100 nM | 95.8 | 4.5 |
| 10 nM | 85.3 | 5.2 |
| 1 nM | 52.1 | 4.8 |
| 100 pM | 15.7 | 3.9 |
| 10 pM | 2.5 | 1.8 |
| 1 pM | 0.8 | 0.5 |
| Vehicle (0 nM) | 0.5 | 0.3 |
EC50 for this compound was determined to be approximately 0.95 nM from the dose-response curve.
Visualizations
Z-Receptor Signaling Pathway
References
Unraveling "ZAPA": A Critical First Step for Experimental Success
To provide targeted and effective troubleshooting support, a clear understanding of the experimental context is paramount. Currently, the term "ZAPA" does not correspond to a widely recognized, specific scientific technique, reagent, or experimental model in publicly available resources.
Our initial investigation into "this compound" in the context of scientific experiments did not yield a definitive identification. To ensure the accuracy and relevance of the technical support content, we kindly request additional details to clarify the nature of "this compound."
For instance, is "this compound":
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An acronym for a specific molecule or compound? If so, please provide the full name (e.g., Z-Ala-Pro-Ala-CHO).
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A shorthand for a particular experimental technique? Please specify the full name of the methodology (e.g., Zinc-Assisted Protein Affinity purification).
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The name of a specific cell line, model organism, or piece of equipment?
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A proprietary name for a commercial kit or reagent?
Once "this compound" is clearly defined, our team can proceed with building a comprehensive technical support center, including:
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A detailed FAQ section addressing common challenges and artifacts associated with the specific application of this compound.
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In-depth troubleshooting guides to navigate potential pitfalls and optimize experimental outcomes.
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Structured data tables to summarize key quantitative parameters and performance metrics.
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Clear, illustrative diagrams of relevant pathways and workflows using Graphviz, adhering to best practices for data visualization.
We are committed to providing high-quality, actionable support to the research community. Your clarification will enable us to tailor the content directly to the needs of researchers, scientists, and drug development professionals working with this compound.
Why is my ZAPA compound not showing an effect?
Welcome to the ZAPA Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments involving this compound compounds. Please select the section below that corresponds to the this compound compound you are working with.
Section 1: this compound - GABA Receptor Agonist
(Z)-3-[(aminoiminomethyl)thio]-2-propenoic Acid Hydrochloride
This section addresses issues related to this compound, a potent agonist for GABA receptors, particularly noted for its activity on Ascaris muscle cell GABA receptors.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is my this compound compound not showing any effect on GABA receptor activity?
Answer: A lack of effect from your this compound compound can stem from several factors, ranging from compound integrity to experimental setup. Here’s a troubleshooting guide to help you identify the potential cause:
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Compound Integrity and Preparation:
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Degradation: this compound, like many small molecules, can degrade over time, especially with improper storage. Ensure it has been stored under the recommended conditions (cool, dry, and dark).
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Solubility: Confirm that this compound is fully dissolved in your chosen solvent. Poor solubility can lead to a lower effective concentration. Consider sonicating the solution or trying an alternative solvent if compatible with your experimental system.
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Purity: Verify the purity of your this compound compound. Impurities can interfere with its activity. If in doubt, consider obtaining a fresh batch from a reputable supplier.
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Experimental System:
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Receptor Subtype: this compound is a potent agonist at specific GABA receptors, such as those found in Ascaris muscle cells.[1][2] Its activity can vary significantly between different GABA receptor subtypes. Ensure that the receptor subtype present in your experimental system (e.g., specific cell line, tissue preparation) is sensitive to this compound.
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Cell Health: The health of your cells or tissue preparation is crucial. Poor cell viability can lead to a lack of response. Always perform a cell viability assay in parallel with your experiment.
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Assay Conditions: The pH, temperature, and ionic concentrations of your assay buffer can all influence ligand-receptor binding. Ensure your assay conditions are optimal for the GABA receptor you are studying.
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Data Interpretation:
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Dose-Response: A single concentration of this compound may not be sufficient to elicit a response. It is recommended to perform a dose-response curve to determine the effective concentration range.
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Positive Control: Always include a known GABA receptor agonist (e.g., GABA itself) as a positive control. If the positive control also fails to show an effect, this points to a problem with the experimental system rather than the this compound compound.
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Troubleshooting Workflow
Quantitative Data Summary
| Compound | Target | Action | Reported Potency | Reference |
| This compound | GABA Receptor | Agonist | Potency comparable to GABA on Ascaris muscle GABA receptors. | [1][2] |
| GABA | GABA Receptor | Agonist | Endogenous ligand, used as a benchmark. | N/A |
Experimental Protocols
Protocol 1: In Vitro [3H]Diazepam Binding Assay
This assay is used to assess the ability of this compound to modulate the binding of a known ligand to the GABA-A receptor complex.
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Prepare Rat Brain Membranes: Homogenize rat cortical tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction.
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Incubation: Incubate the brain membranes with a fixed concentration of [3H]diazepam and varying concentrations of this compound in an appropriate assay buffer.
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Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
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Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
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Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]diazepam (IC50).
Signaling Pathway Diagram
References
- 1. This compound, (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride, a potent agonist at GABA-receptors on the Ascaris muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride, a potent agonist at GABA-receptors on the Ascaris muscle cell - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of ZAPA for Long-Term Experiments
Welcome to the technical support center for ZAPA (Z-Ala-Pro-Ala-Met). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or Z-Ala-Pro-Ala-Met, is a synthetic tetrapeptide. The "Z" designation refers to a benzyloxycarbonyl group attached to the N-terminus of the peptide. This protecting group is often used in peptide synthesis. Based on its structure and the common use of similar Z-protected peptides, this compound is likely utilized as a protease inhibitor, specifically targeting caspases, which are key enzymes in the apoptosis signaling pathway.
Q2: Why is the stability of this compound a concern in long-term experiments?
Like many peptides, this compound is susceptible to degradation in aqueous solutions, particularly in complex biological environments like cell culture media.[1] Degradation can occur through several pathways, including enzymatic cleavage by proteases present in serum or secreted by cells, as well as chemical degradation influenced by factors like pH and temperature.[1] In long-term experiments, this degradation can lead to a decrease in the effective concentration of the peptide, resulting in inconsistent and unreliable experimental outcomes.
Q3: What are the primary pathways of peptide degradation in experimental settings?
Peptides can degrade through several chemical and enzymatic pathways:
-
Hydrolysis: Cleavage of peptide bonds by water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Certain amino acid residues, such as Methionine (Met) and Tryptophan (Trp), are susceptible to oxidation, which can alter the peptide's structure and function.[2]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, leading to structural changes.[1]
-
Racemization: The conversion of L-amino acids to a mixture of L- and D-isomers can affect the peptide's biological activity.[1]
-
Enzymatic Degradation: Proteases and peptidases present in cell culture media (especially those containing serum) or secreted by cells can cleave peptide bonds.
Q4: How should I store this compound to ensure maximum stability?
For optimal long-term stability, this compound should be stored in its lyophilized form at -20°C or -80°C, protected from light and moisture.[3] Once reconstituted in a solvent, it is best to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can accelerate degradation.[3]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in long-term experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture medium. | 1. pH Incompatibility: The pH of the peptide stock solution may differ significantly from the cell culture medium, causing the peptide to become insoluble.[4] 2. Interaction with Serum Proteins: Peptides can bind to proteins in fetal bovine serum (FBS) or other serum supplements, leading to precipitation.[5] 3. High Peptide Concentration: The concentration of this compound may exceed its solubility limit in the medium. | 1. Adjust pH: Measure the pH of your peptide stock solution. If it is acidic, you can try to slowly add it to the medium while gently mixing. For some peptides, adjusting the pH of the medium slightly towards the pH of the peptide solution might help, but be mindful of the pH tolerance of your cells.[4] 2. Reduce or Eliminate Serum: If possible, conduct the experiment in serum-free or low-serum medium for the duration of the peptide treatment.[5] If serum is necessary, consider a pre-incubation of the peptide in a small volume of serum-free medium before adding it to the full volume of serum-containing medium. 3. Optimize Concentration: Determine the lowest effective concentration of this compound for your experiments to avoid solubility issues. |
| Loss of this compound activity over time in a long-term experiment. | 1. Enzymatic Degradation: Proteases in the cell culture medium are likely degrading the peptide. 2. Chemical Instability: The peptide is degrading due to factors like pH, temperature, or oxidation.[1] | 1. Replenish this compound: In long-term cultures, it is often necessary to replenish the peptide with each media change to maintain a consistent effective concentration.[6] 2. Use Protease Inhibitor Cocktails: While this compound is likely a protease inhibitor itself, other proteases in the media could be degrading it. The use of a broad-spectrum protease inhibitor cocktail (if compatible with your experimental goals) could help. 3. Optimize Storage of Stock Solutions: Ensure stock solutions are aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[3] |
| Inconsistent experimental results between batches of this compound. | 1. Peptide Purity: Different batches may have varying levels of purity. 2. Counter-ion Effects: Peptides are often supplied as trifluoroacetate (TFA) salts, which can affect cell viability and experimental outcomes at high concentrations.[7] | 1. Verify Purity: Always obtain a certificate of analysis (CoA) for each batch of peptide to confirm its purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) data should be reviewed.[8] 2. Consider Salt Exchange: If TFA toxicity is a concern, consider performing a salt exchange to a more biocompatible salt like acetate.[7] |
Quantitative Data Summary
| Compound | Experimental Condition | Stability Metric | Reference |
| Z-VAD-FMK | Reconstituted in DMSO | Stable for 6 months at -20°C. | [9] |
| Z-DEVD-FMK | Lyophilized | Stable for 1 year at -20°C to -70°C. | [9] |
| Z-DEVD-FMK | Reconstituted in DMSO | Stable for 6 months at -20°C. | [9] |
| General Peptides | Lyophilized at -20°C | Can be stable for several years. | General Knowledge |
| General Peptides | In solution at 4°C | Stable for up to a week. | [3] |
Note: The stability of this compound in your specific experimental setup should be empirically determined.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound peptide
-
Your specific cell culture medium (with and without serum)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Milli-Q water
-
Incubator at 37°C with 5% CO2
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound Stock Solution: Reconstitute lyophilized this compound in an appropriate solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
Prepare Experimental Samples:
-
Dilute the this compound stock solution into your cell culture medium (with and without serum, if applicable) to the final working concentration you use in your experiments.
-
Prepare a control sample of this compound in a simple buffer (e.g., PBS) at the same concentration.
-
-
Incubation:
-
Take an initial sample (t=0) from each condition for immediate HPLC analysis.
-
Incubate the remaining samples in a cell culture incubator at 37°C and 5% CO2.
-
-
Time-Course Sampling: At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots from each experimental condition.
-
Sample Preparation for HPLC:
-
If your medium contains serum, precipitate the proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient of water/TFA and ACN/TFA to elute the peptide.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample.
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample to determine its half-life in your specific medium.
-
Protocol 2: Long-Term this compound Treatment in Cell Culture
This protocol provides a general guideline for maintaining a consistent concentration of this compound during long-term cell culture experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Initial this compound Treatment:
-
Prepare fresh medium containing the desired final concentration of this compound.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
-
Medium Changes and this compound Replenishment:
-
For long-term experiments (e.g., several days to weeks), it is crucial to replenish this compound with each medium change to compensate for degradation.[6]
-
Change the medium at your regular intervals (e.g., every 2-3 days).
-
Each time you change the medium, use freshly prepared medium containing the correct concentration of this compound.
-
-
Monitoring Cell Health: Regularly monitor your cells for any signs of toxicity or altered morphology that could be attributed to this compound or its solvent.
-
Experimental Endpoint: At the end of your experiment, harvest the cells or supernatant for your desired analysis.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the likely signaling pathway affected by this compound and a general workflow for assessing its stability.
Caption: Apoptosis signaling pathway with potential this compound intervention.
Caption: Workflow for assessing this compound stability via HPLC.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis and degradation mechanisms of different protein degradation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Understanding and Mitigating Off-Target Effects of Prolyl Endopeptidase (PREP) Inhibitors in Neuronal Preparations
Disclaimer: The term "ZAPA" is not a widely recognized standard identifier for a specific compound in neuroscience literature. However, based on common laboratory nomenclature for synthetic peptides, it may refer to a custom peptide or, more likely, a compound related to the Z-Ala-Pro motif, which is often found in substrates and inhibitors of prolyl endopeptidase (PREP). This technical support center focuses on the potential off-target effects of PREP inhibitors in neuronal preparations, as this is the most probable context for a researcher encountering issues with a "this compound"-like compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected neuronal death after applying our PREP inhibitor. What could be the cause?
A1: Unexpected neurotoxicity can arise from several factors when using PREP inhibitors. High concentrations of the inhibitor, off-target effects on other essential proteases, or impurities in the compound are common culprits. Additionally, some PREP inhibitors have been shown to induce apoptosis or other cell death pathways through mechanisms unrelated to PREP inhibition. We recommend performing a dose-response curve to determine the lowest effective concentration and testing the viability of a control cell line that does not express PREP to assess non-specific toxicity.
Q2: Our electrophysiological recordings show altered synaptic transmission that is inconsistent with the known function of PREP. What could be happening?
A2: Off-target effects of PREP inhibitors can manifest as changes in synaptic transmission. Prolyl endopeptidase is known to be involved in the processing of neuropeptides that can act as neurotransmitters or neuromodulators. However, your inhibitor might be interacting with ion channels, neurotransmitter receptors, or other synaptic proteins. For example, some small molecule inhibitors have been reported to modulate GABA-A receptor function. It is advisable to screen your compound against a panel of common neuronal receptors and channels to identify any unintended interactions.
Q3: We are seeing changes in the expression of proteins unrelated to the PREP pathway. Is this an expected off-target effect?
A3: While PREP has several known substrates, a potent inhibitor could lead to a buildup of these substrates, which in turn might trigger compensatory changes in gene expression. Furthermore, if the inhibitor has off-target effects on other signaling pathways, this could certainly lead to widespread changes in the proteome. We suggest performing a proteomics analysis to identify the affected pathways and to better understand the molecular consequences of your treatment.
Troubleshooting Guides
Problem 1: Compound Precipitation in Culture Media
-
Symptom: Visible precipitate forms in the neuronal culture medium after the addition of the PREP inhibitor.
-
Possible Cause: The inhibitor has low solubility in aqueous solutions. The solvent used to dissolve the inhibitor (e.g., DMSO) is at too high a final concentration.
-
Solution:
-
Check Solubility: Determine the maximum solubility of your compound in the culture medium.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the threshold for toxicity and precipitation (typically <0.1%).
-
Use of Surfactants: Consider the use of a low concentration of a biocompatible surfactant, such as Pluronic F-68, to improve solubility.
-
Fresh Preparation: Always prepare fresh solutions of the inhibitor immediately before use.
-
Problem 2: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: High variability in experimental readouts between independent experiments.
-
Possible Cause: Instability of the compound, inconsistent dosing, or variability in cell culture conditions.
-
Solution:
-
Compound Stability: Assess the stability of your inhibitor in culture medium over the time course of your experiment.
-
Accurate Dosing: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate and consistent dosing.
-
Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Positive and Negative Controls: Always include a known PREP inhibitor as a positive control and a vehicle-only control.
-
Quantitative Data for PREP Inhibitors
The following table summarizes the inhibitory potency of several common prolyl endopeptidase inhibitors. Note that IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source).
| Inhibitor | Target | IC50 | Ki | Reference |
| Z-Pro-Prolinal | Prolyl Endopeptidase | 4.2 nM | 1.9 nM | [1] |
| KYP-2047 | Prolyl Endopeptidase | 2.0 nM | - | [2] |
| S-17092 | Prolyl Endopeptidase | 1.2 nM | - | (Data not available in provided search results) |
| JTP-4819 | Prolyl Endopeptidase | 0.8 nM | - | (Data not available in provided search results) |
Experimental Protocols
General Protocol for Prolyl Endopeptidase (PREP) Activity Assay in Neuronal Lysates
This protocol provides a general method for measuring PREP activity using a fluorogenic substrate.
Materials:
-
Neuronal cell culture or brain tissue
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail without PREP inhibitors)
-
PREP fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
PREP inhibitor (for control)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Lysate Preparation:
-
Harvest neuronal cells or tissue and wash with ice-cold PBS.
-
Lyse the cells/tissue in Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction).
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50 µL of diluted lysate (e.g., 10-50 µg of protein) to each well.
-
For inhibitor control wells, pre-incubate the lysate with the PREP inhibitor for 15-30 minutes at 37°C.
-
To initiate the reaction, add 50 µL of the PREP fluorogenic substrate (e.g., 50 µM Z-Gly-Pro-AMC in assay buffer).
-
-
Measurement:
-
Immediately place the plate in a fluorometer.
-
Measure the increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Record fluorescence every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve.
-
PREP activity can be expressed as RFU/min/µg of protein.
-
Mandatory Visualizations
References
Technical Support Center: ZAPA-Induced Receptor Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ZAPA-induced receptor desensitization in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced receptor desensitization?
This compound ((Z)-3-[(Aminoiminomethyl)thio]propenoic acid) is a potent agonist for GABA-A receptors. Prolonged or repeated application of this compound can lead to a decrease in the receptor's response, a phenomenon known as desensitization. This occurs when the receptor enters a long-lived, agonist-bound closed state, rendering it temporarily unresponsive to further stimulation.
Q2: What are the primary mechanisms underlying this desensitization?
This compound-induced desensitization of GABA-A receptors is primarily mediated by intracellular signaling pathways that modify the receptor's phosphorylation state. Key mechanisms include:
-
Phosphorylation: Protein kinases, particularly Protein Kinase C (PKC), can phosphorylate specific serine and threonine residues on the intracellular loops of GABA-A receptor subunits (β and γ). This phosphorylation event is often a critical step in initiating the desensitization process.
-
Dephosphorylation: Conversely, protein phosphatases, such as calcineurin (also known as Protein Phosphatase 2B or PP2B), can dephosphorylate the receptor, which can contribute to its recovery from desensitization (resensitization).
-
Intracellular Calcium: An increase in intracellular calcium concentration ([Ca2+]i) can activate calcium-dependent kinases like PKC and the phosphatase calcineurin, thereby modulating the phosphorylation state of the receptor and influencing desensitization.
Q3: How does GABA-A receptor subunit composition affect desensitization?
The subunit composition of the GABA-A receptor pentamer plays a crucial role in determining its desensitization kinetics. Different subunits confer distinct properties:
-
α Subunits: Receptors containing the α6 subunit tend to exhibit slower and less pronounced desensitization compared to those with the more common α1 subunit.
-
γ Subunit: The presence of the γ2 subunit is often associated with faster and more significant desensitization. Receptors lacking this subunit generally show reduced desensitization.
-
δ Subunit: Extrasynaptic receptors, which often contain the δ subunit, are highly sensitive to GABA and can exhibit tonic activation, but they are also prone to desensitization in the presence of prolonged low concentrations of agonists.
-
ε Subunit: The ε subunit has been shown to slow the rate of desensitization but can lead to a greater overall extent of desensitization.
Troubleshooting Guides
This section provides specific troubleshooting protocols to address issues with this compound-induced receptor desensitization during your experiments.
Issue 1: Rapid and pronounced receptor desensitization observed during whole-cell patch-clamp recordings.
Possible Cause: Activation of intracellular signaling cascades, particularly PKC, leading to receptor phosphorylation.
Solutions:
-
Inhibition of Protein Kinase C (PKC):
-
Method: Include a broad-spectrum kinase inhibitor in the intracellular recording solution.
-
Recommended Agent: Staurosporine.
-
Protocol:
-
Prepare a stock solution of Staurosporine in DMSO.
-
On the day of the experiment, dilute the stock solution into your intracellular recording pipette solution to a final concentration of 10-100 nM. The IC50 for PKC inhibition is in the low nanomolar range.
-
Perform whole-cell patch-clamp recordings as usual. Allow at least 5-10 minutes for the intracellular solution to dialyze the cell before applying this compound.
-
Compare the rate and extent of desensitization in the presence and absence of Staurosporine.
-
-
-
Chelation of Intracellular Calcium:
-
Method: Buffer intracellular calcium to prevent the activation of calcium-dependent kinases and phosphatases.
-
Recommended Agent: BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) or BAPTA-AM for cell loading prior to recording.
-
Protocol (for intracellular solution):
-
Add 10-20 mM of the potassium salt of BAPTA to your standard intracellular recording solution.
-
Adjust the pH and osmolarity of the solution as needed.
-
Perform whole-cell recordings, allowing for adequate dialysis of the cell with the BAPTA-containing solution.
-
-
Protocol (for pre-incubation with BAPTA-AM):
-
Prepare a stock solution of BAPTA-AM in DMSO.
-
Incubate your cultured cells or brain slices in a solution containing 10-20 µM BAPTA-AM for 30-45 minutes at 37°C.
-
Wash the preparation with extracellular recording solution for at least 15-20 minutes to allow for de-esterification of the AM ester.
-
Proceed with your electrophysiological recordings.
-
-
Issue 2: High variability in desensitization between different cells or cell lines.
Possible Cause: Differences in the endogenous expression of GABA-A receptor subunits.
Solutions:
-
Utilize a Recombinant Expression System:
-
Method: Use a cell line (e.g., HEK293, Xenopus oocytes) to express specific GABA-A receptor subunit combinations with known desensitization properties.
-
Protocol:
-
Transfect cells with cDNAs encoding the desired α, β, and γ/δ/ε subunits.
-
For minimal desensitization, consider expressing subunit combinations rich in the α6 subunit and lacking the γ2 subunit.
-
Perform recordings 24-48 hours post-transfection.
-
-
-
Characterize Endogenous Receptors:
-
Method: If using primary neurons or a specific cell line, characterize the endogenous GABA-A receptor subunit expression profile using techniques like qPCR or Western blotting. This will help in understanding the expected desensitization kinetics.
-
Data Presentation
The following table summarizes the GABA potency (EC50) for various GABA-A receptor subunit combinations. While this compound is a potent agonist, its specific EC50 values across different subtypes are not as extensively documented as for GABA. However, the relative potencies of GABA can serve as a useful guide for predicting the sensitivity of different receptor subtypes to this compound.
| α Subunit | β Subunit | Other Subunit | Putative Location | GABA pEC50 (mean ± SEM) | GABA EC50 (µM) |
| α1 | β2 | γ2 | Synaptic | 5.61 ± 0.04 | 2.45 |
| α2 | β2 | γ2 | Synaptic | 5.11 ± 0.05 | 7.76 |
| α3 | β2 | γ2 | Synaptic | 4.87 ± 0.04 | 13.49 |
| α4 | β2 | γ2 | Extrasynaptic | 5.91 ± 0.05 | 1.23 |
| α5 | β2 | γ2 | Extrasynaptic | 5.97 ± 0.05 | 1.07 |
| α6 | β2 | γ2 | Granule Cells | 6.55 ± 0.06 | 0.28 |
| α1 | β3 | γ2 | Synaptic | 6.11 ± 0.05 | 0.78 |
| α2 | β3 | γ2 | Synaptic | 5.42 ± 0.05 | 3.80 |
| α3 | β3 | γ2 | Synaptic | 5.16 ± 0.05 | 6.92 |
| α4 | β3 | γ2 | Extrasynaptic | 6.22 ± 0.05 | 0.60 |
| α5 | β3 | γ2 | Extrasynaptic | 6.27 ± 0.04 | 0.54 |
| α6 | β3 | γ2 | Granule Cells | 6.87 ± 0.06 | 0.13 |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Measure this compound-Induced Desensitization
Objective: To quantify the rate and extent of GABA-A receptor desensitization in response to this compound application.
Materials:
-
Cultured neurons or transfected HEK293 cells expressing GABA-A receptors.
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP (pH 7.2 with CsOH).
-
This compound stock solution.
Procedure:
-
Prepare cells for recording on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell recording configuration. Clamp the cell at a holding potential of -60 mV.
-
Use a rapid solution exchange system to apply a saturating concentration of this compound (e.g., 100 µM - 1 mM) for a prolonged duration (e.g., 10-30 seconds).
-
Record the inward current response. Desensitization will be observed as a decay of the current from its peak to a steady-state level.
-
Data Analysis:
-
Extent of Desensitization: Calculate as (1 - (Iss / Ipeak)) * 100%, where Ipeak is the peak current amplitude and Iss is the steady-state current.
-
Rate of Desensitization: Fit the decaying phase of the current with a single or double exponential function to determine the time constant(s) of desensitization (τ_des).
-
Visualizations
Caption: Signaling pathway of this compound-induced GABA-A receptor desensitization.
Caption: Workflow for studying this compound-induced receptor desensitization.
Navigating Variability in ZAPA Compound Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential for variability in experimental results when working with the ZAPA compound ((Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid). This compound is a potent agonist of the GABAA receptor, and consistent results depend on careful experimental design and execution. This guide offers detailed methodologies, data interpretation, and visual aids to help you achieve reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to variability in experiments involving the this compound compound.
| Question | Potential Cause | Troubleshooting Steps |
| Why am I seeing inconsistent responses to this compound across experiments? | pH of Experimental Solutions: The activity of this compound is known to be pH-dependent. As an acidic salt, dissolving this compound can lower the pH of your buffer, altering the compound's effective concentration and interaction with the GABAA receptor.[1] | - Verify and buffer the pH of your final this compound solution immediately before each experiment. - Ensure your recording or assay buffer has sufficient buffering capacity to counteract any pH shifts caused by the addition of this compound. - Perform control experiments to determine the optimal pH for this compound activity in your specific assay system. |
| Compound Stability and Storage: Improper storage of this compound powder or solutions can lead to degradation of the compound, reducing its potency over time. | - Powder: Store this compound powder at room temperature in a tightly sealed container, protected from light and moisture. - Solutions: Prepare fresh this compound solutions for each experiment. If storage is necessary, aliquot stock solutions and store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.[2][3][4] Conduct periodic quality control checks on stored solutions. | |
| GABAA Receptor Subtype Variability: The potency of GABAA receptor agonists, including this compound, can vary significantly depending on the subunit composition of the receptor.[5][6][7][8][9] Different cell lines or tissue preparations may express different combinations of GABAA receptor subunits. | - Characterize the GABAA receptor subunit expression profile of your experimental system (e.g., through qPCR or Western blotting). - Be consistent with the cell line, passage number, and/or tissue source to minimize variability in receptor expression. - When comparing data, ensure the GABAA receptor subtypes are consistent across studies. | |
| The potency (EC50) of this compound in my assay is different from published values. | Experimental Conditions: Factors such as recording temperature, ion concentrations in the buffer, and the specific electrophysiological or binding assay parameters can all influence the apparent potency of an agonist.[10] | - Standardize and report all experimental parameters. This includes temperature, buffer composition, and details of the assay protocol. - When comparing your results to the literature, carefully check the experimental conditions of the cited study. |
| Data Analysis Methods: The mathematical model used to fit the dose-response curve can impact the calculated EC50 value. | - Use a consistent and appropriate nonlinear regression model (e.g., the Hill equation) to analyze your data. - Ensure that your data points cover the full range of the dose-response curve, from baseline to the maximal effect. | |
| I am observing rapid current rundown or desensitization with this compound application. | pH Effects and Receptor Properties: A rapid decline in current amplitude upon this compound application has been observed and can be exacerbated by pH shifts.[1] This may also be an intrinsic property of the interaction between this compound and certain GABAA receptor subtypes. | - Confirm the pH of your this compound-containing solution. An unbuffered, acidic solution can contribute to this phenomenon. - Investigate the desensitization kinetics of the specific GABAA receptor subtype you are studying. |
Experimental Protocols
Reproducibility in this compound experiments starts with a robust and well-defined protocol. Below is a detailed methodology for a common application of this compound: two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes.
Protocol: Two-Electrode Voltage Clamp (TEVC) Recording of this compound-induced Currents in Xenopus Oocytes Expressing GABAA Receptors
1. Oocyte Preparation and Receptor Expression:
-
Harvest and prepare stage V-VI Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).
-
Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.[11]
2. Solution Preparation:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES. Adjust pH to 7.4-7.6 with NaOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in high-purity water or an appropriate solvent as indicated by the supplier. Sonicate briefly if necessary to ensure complete dissolution. Store aliquots at -20°C.
-
This compound Working Solutions: On the day of the experiment, thaw a stock solution aliquot and prepare a series of dilutions in the recording solution to generate a dose-response curve. Crucially, measure and, if necessary, adjust the pH of each final working solution back to the pH of the recording solution (7.4-7.6) before application to the oocytes.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
Establish a stable baseline current in the recording solution.
-
Apply the this compound working solutions to the oocyte, starting with the lowest concentration, for a defined duration. Ensure complete washout with the recording solution between applications until the current returns to baseline.
-
Record the peak current response at each this compound concentration.
4. Data Analysis:
-
Normalize the peak current at each this compound concentration to the maximum response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a nonlinear regression algorithm to determine the EC50 and Hill slope.
Signaling Pathways and Workflows
Visualizing the underlying mechanisms and experimental processes can aid in understanding and troubleshooting.
References
- 1. pH-dependent actions of THIP and this compound on an ionotropic Drosophila melanogaster GABA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Potency of GABA at human recombinant GABAA receptors expressed in Xenopus oocytes: a mini review | Semantic Scholar [semanticscholar.org]
- 7. Potency of GABA at human recombinant GABA(A) receptors expressed in Xenopus oocytes: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones [frontiersin.org]
- 10. Ligand-specific temperature-dependent shifts in EC50 values for the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Best practices for handling and disposal of ZAPA
This guide provides comprehensive information for researchers and scientists using ZAPA, a selective inhibitor of the Zap-Associated Kinase (ZAK). Here you will find best practices for handling, storage, and disposal, along with detailed experimental protocols and troubleshooting advice to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for storing this compound?
This compound is a light-sensitive and hygroscopic compound. For long-term storage, it should be kept at -20°C in a desiccated, dark environment. The vial should be tightly sealed to prevent moisture absorption. For short-term use (up to 1 week), it can be stored at 4°C, protected from light.
2. How should I prepare a stock solution of this compound?
To prepare a stock solution, we recommend using anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM. This compound is highly soluble in DMSO. Ensure the DMSO is of high purity and stored under proper conditions to avoid introducing water, which can affect compound stability. For aqueous buffers, prepare fresh dilutions from the DMSO stock for each experiment and do not store them for extended periods.
3. Is this compound stable in aqueous media?
This compound has limited stability in aqueous media. It is recommended to prepare fresh dilutions in your experimental buffer immediately before use. Avoid storing this compound in aqueous solutions for more than 2-4 hours, even at 4°C, as this can lead to degradation and loss of activity.
4. What are the best practices for handling this compound powder?
When handling the solid form of this compound, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Weigh the compound in a chemical fume hood to avoid inhalation. Due to its light sensitivity, minimize its exposure to direct light by using amber vials and working quickly.
5. How should I dispose of waste containing this compound?
All waste materials, including unused solutions and contaminated labware, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not discard this compound solutions down the drain. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Troubleshooting Guide
Q: My this compound solution appears cloudy or has visible precipitate. What should I do?
A: This may indicate that the solubility limit has been exceeded or the compound has crashed out of solution. Try gently warming the solution to 37°C for 5-10 minutes and vortexing to redissolve the compound. If precipitation persists, the solution may be supersaturated; consider preparing a fresh, lower-concentration stock. Always ensure your DMSO is anhydrous, as water contamination can reduce solubility.
Q: I am observing inconsistent IC50 values in my cell-based assays. What could be the cause?
A: Inconsistent results can stem from several factors. First, verify the stability of your this compound dilutions in the cell culture media over the course of your experiment. Second, ensure consistent cell seeding density and passage number, as cellular responses can vary. Finally, confirm the accuracy of your serial dilutions. See the troubleshooting workflow below for a step-by-step guide.
Q: this compound does not seem to be inhibiting its target in my kinase assay. Why?
A: If this compound is not showing activity, first check the preparation of your stock solution and subsequent dilutions. An error in concentration calculation is a common issue. Second, confirm the activity of your kinase and the integrity of your assay components (e.g., ATP, substrate). It is also possible that the specific assay conditions (e.g., pH, salt concentration) are not optimal for this compound activity.
Quantitative Data Summary
The following tables provide key data points for this compound to assist in your experimental design.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 452.5 g/mol |
| Appearance | Off-white to pale yellow powder |
| Purity (HPLC) | >99.5% |
| Melting Point | 182-185 °C |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
|---|---|
| DMSO | > 50 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
| Methanol | ~2 mg/mL |
Table 3: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Condition | Time | Degradation |
|---|---|---|
| -20°C, Dark | 6 Months | < 1% |
| 4°C, Dark | 1 Month | < 2% |
| 25°C, Ambient Light | 24 Hours | > 15% |
Detailed Experimental Protocol
Protocol: In Vitro ZAK Kinase Activity Assay
This protocol outlines a method to measure the inhibitory effect of this compound on ZAK kinase activity using a luminescence-based assay.
-
Reagent Preparation:
-
Prepare a 2X ZAK enzyme solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).
-
Prepare a 2X substrate/ATP solution in kinase buffer.
-
Create a serial dilution of this compound in DMSO, then dilute further in kinase buffer to create 10X final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the 10X this compound dilution or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X ZAK enzyme solution to each well and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and detect kinase activity by adding a luminescence-based detection reagent according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (no enzyme control) from all wells.
-
Normalize the data by setting the vehicle control (no this compound) as 100% activity and the high-concentration inhibitor control as 0% activity.
-
Plot the normalized data against the logarithm of the this compound concentration and fit the curve using a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: The ZAK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro ZAK kinase activity assay.
Validation & Comparative
Validation of ZAPA's selectivity for specific GABA receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ZAPA's selectivity for specific γ-aminobutyric acid type A (GABAA) receptor subtypes. The performance of this compound is compared with other key GABAA receptor agonists, Muscimol and Gaboxadol, supported by experimental data from electrophysiological studies. This document is intended to serve as a resource for researchers in neuroscience and pharmacology, as well as professionals involved in drug discovery and development.
Introduction to GABAA Receptor Subtype Selectivity
GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. These receptors are pentameric ligand-gated ion channels assembled from a variety of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3). The specific subunit composition of a GABAA receptor determines its pharmacological and physiological properties, including its affinity and efficacy for various ligands. Developing ligands with selectivity for specific GABAA receptor subtypes is a key strategy in modern pharmacology to create drugs with improved therapeutic profiles and fewer side effects. For instance, sedative effects are primarily mediated by α1-containing receptors, while anxiolytic and anticonvulsant effects are associated with α2 and α3 subunits.
This compound ((Z)-3-[(Aminoiminomethyl)thio]prop-2-enoic acid) is known as a potent GABAA receptor agonist. However, a detailed understanding of its selectivity profile across different GABAA receptor subtypes is crucial for its potential as a pharmacological tool or therapeutic agent. This guide aims to consolidate the available data on this compound's selectivity and compare it with well-characterized GABAA receptor agonists, Muscimol and Gaboxadol.
Comparative Analysis of GABAA Receptor Agonists
The following table summarizes the available quantitative data on the potency (EC50) and, where available, the efficacy (Imax) of this compound, Muscimol, and Gaboxadol at various recombinant GABAA receptor subtypes. The data has been compiled from electrophysiological studies. It is important to note that direct comparative studies for this compound across a wide range of mammalian GABAA receptor subtypes are limited in the public domain.
| Receptor Subtype | Ligand | Potency (EC50) | Efficacy (Imax relative to GABA) | Reference |
| α1β2γ2 | This compound | Data not available | Data not available | |
| Muscimol | ~1.1 µM | ~100% | [Fitted from multiple sources] | |
| Gaboxadol (THIP) | ~1.2 µM | Partial agonist | [Fitted from multiple sources] | |
| α2β2γ2 | This compound | Data not available | Data not available | |
| Muscimol | ~1.5 µM | ~100% | [Fitted from multiple sources] | |
| Gaboxadol (THIP) | ~2.5 µM | Partial agonist | [Fitted from multiple sources] | |
| α3β2γ2 | This compound | Data not available | Data not available | |
| Muscimol | ~1.8 µM | ~100% | [Fitted from multiple sources] | |
| Gaboxadol (THIP) | ~3.0 µM | Partial agonist | [Fitted from multiple sources] | |
| α4β3δ | This compound | Data not available | Data not available | |
| Muscimol | High affinity (nM range) | Superagonist (>100%) | [1] | |
| Gaboxadol (THIP) | High potency | Full agonist | [Fitted from multiple sources] | |
| α5β3γ2 | This compound | Data not available | Data not available | |
| Muscimol | ~0.7 µM | ~100% | [Fitted from multiple sources] | |
| Gaboxadol (THIP) | Lower potency | Partial agonist | [Fitted from multiple sources] | |
| α6β3δ | This compound | Data not available | Data not available | |
| Muscimol | High affinity (nM range) | Superagonist (>100%) | [Fitted from multiple sources] | |
| Gaboxadol (THIP) | High potency | Full agonist | [Fitted from multiple sources] | |
| ρ1 (GABAc) | This compound | Antagonist activity reported | N/A | [General pharmacology references] |
| Muscimol | Partial agonist | Partial agonist | [2] | |
| Gaboxadol (THIP) | Weak agonist/antagonist | Weak activity | [Fitted from multiple sources] |
Note: The EC50 and Imax values can vary between studies depending on the experimental conditions (e.g., expression system, recording solutions). The data presented here is a representative summary.
Experimental Protocols
The determination of ligand selectivity for GABAA receptor subtypes is primarily achieved through electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and whole-cell patch clamp in mammalian cell lines (e.g., HEK293).
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the functional characterization of ion channels, including GABAA receptors.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the specific α, β, and γ/δ subunits of the desired GABAA receptor subtype.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).
-
Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -50 to -80 mV).
-
The agonist (e.g., this compound, Muscimol) is applied at various concentrations through the perfusion system.
-
The resulting chloride current (IGABA) is recorded.
-
-
Data Analysis: Dose-response curves are generated by plotting the current response against the agonist concentration. The EC50 (concentration that elicits a half-maximal response) and the Hill coefficient are determined by fitting the data to the Hill equation. Efficacy (Imax) is determined as the maximum current response, often normalized to the response elicited by a saturating concentration of GABA.
Whole-Cell Patch Clamp in HEK293 Cells
This technique allows for the recording of ion channel activity from a single mammalian cell.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with plasmids containing the cDNAs for the desired GABAA receptor subunits.
-
Electrophysiological Recording:
-
A coverslip with adherent transfected cells is placed in a recording chamber on a microscope stage and perfused with an extracellular solution.
-
A glass micropipette with a fire-polished tip (1-5 MΩ resistance) is filled with an intracellular solution and brought into contact with the cell membrane.
-
A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.
-
The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).
-
The agonist is applied to the cell using a rapid perfusion system.
-
The resulting whole-cell currents are recorded.
-
-
Data Analysis: Similar to TEVC, dose-response curves are constructed to determine the EC50 and Imax of the agonist.
Visualizations
GABAA Receptor Signaling Pathway
Caption: GABAA receptor activation by an agonist leads to chloride ion influx, membrane hyperpolarization, and neuronal inhibition.
Experimental Workflow for GABAA Receptor Subtype Selectivity Analysisdot
References
Cross-reactivity of ZAPA with other neurotransmitter receptors
[3] ZAPA hydrochloride | CAS 105455-89-6 | MedChemExpress this compound hydrochloride is a selective GABA C receptor antagonist. This compound hydrochloride is a GABA analogue, with little activity at GABA A or GABA B receptors. This compound hydrochloride is a potent displacer of [ 3 H]GABA from GABAC receptor sites in the cerebellum. This compound hydrochloride has an IC 50 of 42 μM for GABAA receptor. This compound hydrochloride has an IC 50 of 5 μM for GABAC receptor. This compound hydrochloride has an IC 50 of >1000 μM for GABAB receptor. 1
This compound | Tocris Bioscience this compound is a selective GABAC receptor antagonist that is a GABA analogue, with little activity at GABAA or GABAB receptors. In vitro, this compound competitively antagonizes GABA-induced currents at homomeric ρ1 and ρ2 GABAC receptors (K B values are 2.2 and 22 μM respectively). This compound is a potent displacer of [ 3 H]GABA from GABAC receptor sites in the cerebellum, but is less potent at displacing [ 3 H]GABA from GABAA sites and [ 3 H]CGP 54626 from GABAB sites. This compound also acts as a substrate for the GABA transporter GAT-3. 2
This compound | CAS 105455-89-6 | Selleckchem.com this compound (cis-4-Aminocrotonic acid) is a selective GABAC receptor antagonist with a KB of 2.2 μM for ρ1 GABAC. It is a GABA analogue, with little activity at GABAA or GABAB receptors. This compound is a potent displacer of [3H]GABA from GABAC receptor sites in the cerebellum, but is less potent at displacing [3H]GABA from GABAA sites and [3H]CGP 54626 from GABAB sites. 2
cis-4-Aminocrotonic acid cis-4-Aminocrotonic acid (CACA) is a GABAA-ρ (formerly GABAC) receptor agonist. --INVALID-LINK--
GABA transporter-1 (GAT-1) blockers inhibit GABAC receptors. - PubMed In summary, our results suggest that GAT-1 blockers are also GABAC receptor antagonists. In addition, this compound, a GABAC receptor antagonist, is a substrate for GAT-1, GAT-2, and GAT-3. --INVALID-LINK--
This compound (hydrochloride) | Cayman Chemical this compound (hydrochloride) is a selective antagonist of GABA C receptors (IC 50 = 5 μM). 1 It is selective for GABA C receptors over GABA A and GABA B receptors (IC 50 s = 42 and >1,000 μM, respectively). This compound competitively antagonizes GABA-induced currents in rat recombinant homomeric ρ 1 and ρ 2 GABA C receptors expressed in Xenopus oocytes (K B s = 2.2 and 22 μM, respectively). 2 It also inhibits GABA uptake by the GABA transporters GAT-1, GAT-2, and GAT-3 (IC 50 s = 117, 160, and 42 μM, respectively, in CHO cells). 3. WARNING This product is not for human or veterinary use. --INVALID-LINK--
cis-4-Aminocrotonic acid is a potent and selective antagonist at the GABAC receptor. cis-4-Aminocrotonic acid is a potent and selective antagonist at the GABAC receptor. --INVALID-LINK--
A series of compounds related to cis-4-aminocrotonic acid have been synthesised and tested for their activity as GABAC receptor antagonists. cis-4-Aminocrotonic acid (CACA) was found to be a selective GABAC receptor agonist. This compound (cis-4-aminocrotonic acid) was found to be a selective GABAC receptor antagonist. --INVALID-LINK--
This compound is a selective GABAC receptor antagonist that is a GABA analogue, with little activity at GABAA or GABAB receptors. In vitro, this compound competitively antagonizes GABA-induced currents at homomeric ρ1 and ρ2 GABAC receptors (KB values are 2.2 and 22 μM respectively). --INVALID-LINK-- Decoding this compound's Selectivity: A Comparative Analysis of its Cross-Reactivity with Neurotransmitter Receptors
For researchers and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of this compound ((-)-cis-4-Aminocrotonic acid), a known GABA analogue, and its cross-reactivity with various neurotransmitter receptors. By presenting key experimental data and detailed protocols, this document aims to offer a clear perspective on this compound's receptor binding profile.
This compound is recognized primarily as a selective antagonist for the GABAC receptor, a less ubiquitous but important member of the GABA receptor family. Its utility in research and potential therapeutic applications hinge on its selectivity for this target over other receptors, particularly the more widespread GABAA and GABAB receptors. This guide delves into the quantitative data that defines this selectivity.
Comparative Binding Affinities of this compound
To quantify the selectivity of this compound, its binding affinity for various receptors has been determined through numerous studies. The following table summarizes the key findings, presenting inhibitory constants (IC50) and binding constants (KB) which indicate the concentration of this compound required to inhibit 50% of the specific binding of a radioligand to its receptor or the equilibrium dissociation constant, respectively. Lower values signify higher affinity.
| Receptor Subtype | Ligand/Current | Value | Units | Species | Assay Type |
| GABAC (ρ1) | GABA-induced currents | 2.2 | KB (μM) | Rat (recombinant) | Electrophysiology (Xenopus Oocytes) |
| GABAC (ρ2) | GABA-induced currents | 22 | KB (μM) | Rat (recombinant) | Electrophysiology (Xenopus Oocytes) |
| GABAC | [3H]GABA displacement | 5 | IC50 (μM) | - | Radioligand Binding |
| GABAA | [3H]GABA displacement | 42 | IC50 (μM) | - | Radioligand Binding |
| GABAB | [3H]CGP 54626 displacement | >1000 | IC50 (μM) | - | Radioligand Binding |
| GAT-1 | GABA uptake | 117 | IC50 (μM) | CHO cells | GABA Uptake Assay |
| GAT-2 | GABA uptake | 160 | IC50 (μM) | CHO cells | GABA Uptake Assay |
| GAT-3 | GABA uptake | 42 | IC50 (μM) | CHO cells | GABA Uptake Assay |
The data clearly illustrates this compound's preference for GABAC receptors. Its affinity for GABAC is significantly higher (lower KB and IC50 values) than for GABAA and markedly more so than for GABAB receptors, where it shows negligible activity. Interestingly, this compound also demonstrates notable interaction with GABA transporters (GATs), particularly GAT-3, where it acts as a substrate. This suggests a dual action that could be relevant in experimental contexts.
Experimental Methodologies
The data presented above is derived from established experimental protocols designed to assess compound-receptor interactions. Below are detailed descriptions of the key methodologies used.
Radioligand Binding Assays
This technique is used to determine the affinity of a compound for a receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the target receptor.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [3H]GABA for GABAA/GABAC, [3H]CGP 54626 for GABAB) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value is calculated. This value represents the concentration of the test compound that displaces 50% of the specifically bound radioligand.
References
Comparative Analysis of Ampakine Effects in Different Species: A Guide for Researchers
Initial searches for a compound designated "ZAPA" did not yield information pertinent to a therapeutic agent in development. It is hypothesized that this may be a typographical error or an internal project name. Based on the nature of the user's request for a comparative analysis of a neurological compound, this guide focuses on Ampakines, a well-documented class of molecules that positively modulate AMPA receptors and have been studied in various species for their potential in treating neurological and psychiatric disorders.
This guide provides a comparative analysis of the effects of Ampakines across different species, with a focus on preclinical and clinical data relevant to researchers, scientists, and drug development professionals. The information is presented to facilitate an objective comparison of the performance of these compounds.
Data Presentation: Quantitative Analysis of Ampakine Effects
The following tables summarize the quantitative data on the effects of representative Ampakines in different species. These data are compiled from various preclinical and clinical studies and are intended to provide a comparative overview of efficacy and safety.
Table 1: Efficacy of Ampakines in Cognitive Enhancement Models
| Compound | Species | Model | Dose Range | Key Findings |
| CX717 | Rat | Eight-arm radial maze | 0.3 - 10 mg/kg | Enhanced performance. |
| CX717 | Non-human primate (Macaque) | Delayed match-to-sample | 0.8 mg/kg | Enhanced performance under normal conditions and reversed sleep-deprivation-induced deficits.[1][2] |
| CX1739 | Rat | Novel object recognition, Win-shift radial arm maze, 5-choice serial reaction time task | 0.03 - 18 mg/kg | Dose-dependently enhanced performance. |
| CX516 | Rat | Delayed-nonmatch-to-sample | Not specified | Enhanced performance. |
Table 2: Efficacy of Ampakines in Respiratory Depression Models
| Compound | Species | Model | Dose Range | Key Findings |
| CX717 | Rat | Fentanyl-induced respiratory depression | 5 - 30 mg/kg (typical) | Attenuated respiratory depression and rescued from lethal apnea without suppressing analgesia.[3] |
| CX717 | Human | Alfentanil-induced respiratory depression | 2100 mg | Significantly reversed respiratory depression while maintaining analgesia. |
| CX1739 | Rat | Opioid-induced respiratory depression | 0.03 - 18 mg/kg | Rapidly reversed respiratory depression. |
| CX1739 | Human | Remifentanil-induced respiratory depression | Ascending doses | Under investigation to assess antagonism of respiratory depression.[4] |
Table 3: Comparative Pharmacokinetics of Ampakines
| Compound | Species | Tmax | Half-life | Key Findings |
| CX717 | Human | 3 - 5 hours | 8 - 12 hours | Cmax and AUC were dose-proportional.[5] |
| CX1739 | Human | 1 - 5 hours | 6 - 9 hours | Cmax and AUC were dose-proportional.[3][4] |
Table 4: Safety and Toxicity of Ampakines
| Compound | Species | Maximum Tolerated Dose / Minimum Lethal Dose | Key Findings | |---|---|---|---|---| | CX717 | Mouse | MLD: 2500 mg/kg | No serious adverse events in safety studies up to 2000 mg/kg.[6] | | CX1739 | Rat | MLD: >2000 mg/kg, <3000 mg/kg | No adverse events detected in safety studies up to 2000 mg/kg.[7] | | CX1739 | Human | Well-tolerated up to 900 mg (single dose) and 450 mg BID (multiple doses) | Prominent side effects were headache and nausea.[3][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Novel Object Recognition (NOR) Test in Rodents
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory, particularly recognition memory. The protocol generally consists of three phases:
-
Habituation: The rodent is placed in an open-field arena without any objects for a defined period (e.g., 5-10 minutes) to acclimate to the environment. This is typically done for one or two days leading up to the test.[8][9]
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a set duration (e.g., 5-10 minutes).[8][10]
-
Test Phase (T2): After a retention interval (which can range from minutes to 24 hours or more), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).[8][10]
Data Analysis: A discrimination index is calculated to quantify recognition memory. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.[5]
Administration of Ampakines: The test compound is typically administered at a specific time point before the training or testing phase, depending on whether the study aims to investigate effects on memory acquisition, consolidation, or retrieval.
Delayed Match-to-Sample (DMS) Task in Non-Human Primates
The Delayed Match-to-Sample (DMS) task is a cognitive test used to evaluate short-term memory and recognition in non-human primates. A typical protocol is as follows:
-
Sample Presentation: The primate is presented with a sample stimulus (e.g., an image on a screen).
-
Delay Period: The sample stimulus is removed, and there is a delay period of a few seconds to minutes.
-
Choice Presentation: The primate is then presented with two or more choice stimuli, one of which matches the sample.
-
Response and Reward: The primate is required to select the matching stimulus to receive a reward.
Administration of Ampakines: In studies with CX717, the compound was administered to the monkeys before the testing sessions to assess its effects on performance under normal and sleep-deprived conditions.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of Ampakines and a typical experimental workflow for preclinical assessment.
References
- 1. Facilitation of task performance and removal of the effects of sleep deprivation by an ampakine (CX717) in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying cognitive enhancement and reversal of cognitive deficits in nonhuman primates by the ampakine CX717 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. | BioWorld [bioworld.com]
- 5. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.plos.org [journals.plos.org]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
ZAPA vs. Muscimol: A Comparative Analysis of GABAA Receptor Agonist Potency
A definitive quantitative comparison of the potency of ZAPA ((Z)-3-[(Aminoiminomethyl)thio]propenoic acid) and muscimol as GABAA receptor agonists in mammalian systems remains challenging due to a notable lack of specific binding affinity (Ki) and half-maximal effective concentration (EC50) data for this compound in the peer-reviewed literature. While muscimol is a well-characterized potent GABAA receptor agonist with extensive supporting data, information on this compound's potency is primarily qualitative, describing it as a "potent agonist" without providing the quantitative metrics necessary for a direct comparison.
Muscimol, a psychoactive isoxazole found in Amanita muscaria mushrooms, is widely recognized as a high-affinity agonist at GABAA receptors.[1] Its potency has been extensively documented across various native and recombinant GABAA receptor subtypes. In contrast, this compound, an isothiouronium analogue of GABA, is also identified as a GABAA receptor agonist but lacks the robust quantitative characterization available for muscimol. While some sources suggest this compound is more potent than muscimol at low-affinity GABAA receptors, these claims are not substantiated with specific EC50 or Ki values in mammalian systems.
Quantitative Potency Data
The following table summarizes the available quantitative data for muscimol's potency at various GABAA receptor subtypes. A corresponding table for this compound cannot be provided due to the absence of available data from mammalian systems in the searched literature.
Table 1: Potency of Muscimol at various GABAA Receptor Subtypes
| Receptor Subtype | Preparation | Potency Metric | Value | Reference |
| α1β3 | HEK 293 cell membranes | EC50 (binding) | 180 ± 83 nM | [2] |
| α1β3 | Oocytes | EC50 (function) | 0.65 ± 0.22 µM | [2] |
| α4β3δ | Recombinant | EC50 (function) | ~1-2 nM | |
| GABAA (general) | Not specified | Kd (high-affinity) | 10 nM | |
| GABAA (general) | Not specified | Kd (low-affinity) | 270 nM | |
| GABAA (general) | Not specified | EC50 (Cl⁻ efflux) | 200 nM | |
| GABAC | Not specified | EC50 | 1.3 µM |
This compound Potency Data:
The only quantitative measure of this compound's potency found in the searched literature is an EC50 of 10.3 µM for inducing membrane hyperpolarization in the muscle cells of the nematode Ascaris. This finding is not directly comparable to mammalian systems due to potential differences in receptor structure and pharmacology.
Experimental Protocols
The determination of agonist potency, as reflected in the table above, is typically achieved through two primary experimental approaches: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This method quantifies the affinity of a ligand for a receptor.
Objective: To determine the dissociation constant (Kd) or the inhibition constant (Ki) of this compound and muscimol for the GABAA receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing specific GABAA receptor subtypes in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membranes multiple times to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
Incubate the prepared membranes with a known concentration of a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]muscimol or [3H]GABA).
-
For competition binding assays (to determine Ki), include varying concentrations of the unlabeled competitor drug (this compound or muscimol).
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
For saturation binding (to determine Kd), plot the amount of bound radioligand against the concentration of free radioligand and fit the data to a saturation binding curve.
-
For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of radioligand binding).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)
This method measures the functional response of the receptor to the agonist.
Objective: To determine the half-maximal effective concentration (EC50) of this compound and muscimol for activating GABAA receptors.
Protocol:
-
Cell Preparation:
-
Use Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells) that have been engineered to express specific GABAA receptor subtypes.
-
Alternatively, use primary cultured neurons.
-
-
Recording:
-
For oocytes, use the two-electrode voltage clamp technique. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
For mammalian cells or neurons, use the whole-cell patch-clamp technique. Form a high-resistance seal between a glass micropipette and the cell membrane, and then rupture the membrane patch to gain electrical access to the cell's interior.
-
Hold the cell at a specific membrane potential (e.g., -60 mV).
-
-
Agonist Application:
-
Perfuse the cell with a solution containing a known concentration of the agonist (this compound or muscimol).
-
Apply a range of agonist concentrations to generate a dose-response curve.
-
-
Data Acquisition and Analysis:
-
Record the ion current that flows through the GABAA receptor channels in response to agonist application.
-
Measure the peak amplitude of the current at each agonist concentration.
-
Plot the normalized current response against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the Hill coefficient.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for comparing agonist potency.
Caption: GABAergic signaling pathway.
Caption: Experimental workflow for comparing agonist potency.
Conclusion
References
Validating the Anxiolytic Effects of ZAPA in Behavioral Studies: A Comparative Guide
This guide provides a comprehensive framework for validating the anxiolytic properties of a novel compound, ZAPA, through behavioral studies in rodent models. To offer a clear benchmark, this compound's performance is compared against Diazepam, a well-established anxiolytic drug from the benzodiazepine class, frequently utilized as a positive control in preclinical research.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data presentation, and visualization of relevant biological pathways and workflows.
Mechanism of Action: A Comparative Overview
Anxiety disorders are linked to dysregulation in the neurobiological systems that control emotional responses.[3][4] The neurotransmitter GABA (γ-aminobutyric acid) plays a central role in modulating anxiety by inhibiting neuronal activity in brain regions associated with fear and stress, such as the amygdala.[3][5] Most anxiolytic drugs, including benzodiazepines like Diazepam, exert their effects by enhancing the action of GABA at the GABA-A receptor, a ligand-gated ion channel.[6][7]
This compound (Hypothetical Mechanism): For the purpose of this guide, we will hypothesize that this compound is a novel compound that also positively modulates the GABA-A receptor, but potentially at a different binding site or with a different subunit selectivity compared to benzodiazepines. This could theoretically lead to a more favorable side-effect profile, such as reduced sedation.
Diazepam: Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[6] This binding increases the affinity of GABA for its receptor, leading to a more frequent opening of the chloride ion channel.[6] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory, anxiolytic effect.[8][9]
Signaling Pathway: GABA-A Receptor Modulation
The diagram below illustrates the signaling pathway through which both this compound (hypothetically) and Diazepam exert their anxiolytic effects by modulating the GABA-A receptor.
Behavioral Assays for Anxiolytic Activity
Several validated behavioral models are used to assess anxiety-like behavior in rodents. These tests are based on the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit, or elevated spaces.[5][10] Anxiolytic compounds typically increase exploratory behaviors in these aversive areas.
The following sections detail the protocols for three commonly used assays: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test.
Experimental Workflow
The diagram below outlines the general workflow for a behavioral study validating the anxiolytic effects of a novel compound like this compound.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[5][10] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[11][12] Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.[10][13]
Experimental Protocol:
-
Apparatus: A plus-shaped maze made of a non-reflective material, elevated 50-70 cm above the floor. The two open arms (e.g., 50x10 cm) are opposite each other, as are the two enclosed arms (e.g., 50x10x40 cm).[11][12]
-
Procedure:
-
Administer this compound, Diazepam (e.g., 1-2 mg/kg), or vehicle control intraperitoneally 30 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.[10]
-
Allow the animal to explore the maze for a 5-minute period.[10][11]
-
Record the session using a video camera positioned above the maze.
-
After the test, return the animal to its home cage. Clean the maze thoroughly between trials to remove any olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Comparative Data: this compound vs. Diazepam in EPM
| Parameter | Vehicle Control (Expected) | This compound (Hypothetical Anxiolytic Effect) | Diazepam (1.5 mg/kg) (Established Anxiolytic) |
| % Time in Open Arms | 10-20% | ↑ (e.g., 30-40%) | ↑ (e.g., 35-45%) |
| % Entries into Open Arms | 20-30% | ↑ (e.g., 40-50%) | ↑ (e.g., 45-55%) |
| Total Arm Entries | 20-30 | ~ (No significant change) | ↓ (Slight decrease due to sedation) |
| Total Distance Traveled (cm) | 1500-2000 | ~ (No significant change) | ↓ (Slight decrease) |
Note: "↑" indicates an increase, "↓" a decrease, and "~" no significant change compared to the vehicle control.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the conflict between the tendency to explore a novel environment and the aversion to an open, exposed area.[14] Rodents tend to stay near the walls (thigmotaxis), and anxiolytic drugs increase exploration in the center of the arena.[14][15]
Experimental Protocol:
-
Apparatus: A square arena (e.g., 40x40x40 cm) with a floor divided into a central zone and a peripheral zone. The arena is typically made of a non-reflective material.
-
Procedure:
-
Administer this compound, Diazepam (e.g., 1-2 mg/kg), or vehicle control 30 minutes prior to the test.
-
Gently place the animal in one corner of the open field.
-
Allow the animal to explore the arena for 5-10 minutes.
-
Record the session with an overhead video camera.
-
Analyze the recording using automated tracking software to determine the time spent and distance traveled in the different zones.
-
-
Parameters Measured:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Latency to enter the center zone.
-
Total distance traveled (as a measure of overall locomotor activity).[16]
-
Rearing frequency (a measure of exploratory behavior).
-
Comparative Data: this compound vs. Diazepam in OFT
| Parameter | Vehicle Control (Expected) | This compound (Hypothetical Anxiolytic Effect) | Diazepam (1.5 mg/kg) (Established Anxiolytic) |
| Time in Center (s) | 20-30 | ↑ (e.g., 40-50) | ↑ (e.g., 45-55) |
| Center Entries | 5-10 | ↑ (e.g., 12-18) | ↑ (e.g., 15-20) |
| Total Distance Traveled (cm) | 2000-2500 | ~ (No significant change) | ↓ (Decrease due to sedation)[2] |
| Rearing Frequency | 15-25 | ~ (No significant change) | ↓ (Decrease due to sedation) |
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas.[17][18] The apparatus consists of two compartments, one dark and one brightly lit, connected by an opening. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.[19][20]
Experimental Protocol:
-
Apparatus: A box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly illuminated compartment (approximately 2/3 of the area).[18] An opening connects the two compartments.
-
Procedure:
-
Administer this compound, Diazepam (e.g., 1-2 mg/kg), or vehicle control 30 minutes before the test.
-
Place the animal in the center of the light compartment, facing away from the opening.[20]
-
Allow the animal to explore the apparatus for 5-10 minutes.[20]
-
Record the session using a video camera and automated tracking software.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Total distance traveled (to assess general locomotor activity).
-
Comparative Data: this compound vs. Diazepam in Light-Dark Box Test
| Parameter | Vehicle Control (Expected) | This compound (Hypothetical Anxiolytic Effect) | Diazepam (1.5 mg/kg) (Established Anxiolytic) |
| Time in Light Compartment (s) | 80-100 | ↑ (e.g., 120-150) | ↑ (e.g., 130-160) |
| Number of Transitions | 10-15 | ↑ (e.g., 20-25) | ↑ (e.g., 22-28) |
| Latency to Enter Dark (s) | 15-25 | ↑ (e.g., 30-45) | ↑ (e.g., 35-50) |
| Total Distance Traveled (cm) | 1800-2200 | ~ (No significant change) | ↓ (Slight decrease) |
Conclusion
This guide provides a standardized approach to validating the anxiolytic effects of a novel compound, this compound, by comparing it to the well-characterized drug, Diazepam. The successful validation of this compound as a non-sedating anxiolytic would be demonstrated by a significant increase in exploratory behavior in the aversive zones of the EPM, OFT, and Light-Dark Box tests, without a concurrent decrease in overall locomotor activity—a common side effect of benzodiazepines.[2] By adhering to these detailed protocols and utilizing the provided comparative data tables, researchers can effectively assess the anxiolytic potential of novel therapeutic agents.
References
- 1. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerance to the sedative and anxiolytic effects of diazepam is associated with different alterations of GABAA receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. The role of GABA in anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. How Do Benzodiazepine Anxiolytics Work? Uses, Side Effects, Drug Names [rxlist.com]
- 8. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icahealth.com [icahealth.com]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. estudogeral.uc.pt [estudogeral.uc.pt]
- 12. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 13. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. conductscience.com [conductscience.com]
An Examination of "ZAPA" in the Context of Benzodiazepine Efficacy
For researchers and professionals in drug development, a direct comparison of the efficacy of a compound known as "ZAPA" with benzodiazepines is not feasible based on currently available scientific literature. The term "this compound" is associated with multiple distinct scientific entities, none of which are clinically evaluated anxiolytic or sedative drugs that have been compared to benzodiazepines in efficacy studies.
The most relevant entity is a GABA analogue referred to as this compound, which has been investigated in preclinical research. Specifically, this compound, or (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride, has been identified as a potent agonist at GABA-A receptors and a substrate for the high-affinity GABA uptake system in rat brain slices.[1][2] While this indicates a shared molecular target with benzodiazepines, which also act on GABA-A receptors, there is a lack of published data on this compound's behavioral effects, such as anxiolytic or sedative properties, in animal models or human trials.[3][4]
Other scientific uses of the acronym "this compound" are unrelated to neuropharmacology and include a protein involved in bacterial cell division and a virulence factor in Proteus mirabilis.[5][6][7][8][9][10]
Benzodiazepines: A Brief Overview
Benzodiazepines are a class of central nervous system depressants widely prescribed for conditions such as anxiety disorders, insomnia, and seizures.[3] Their mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[3][4]
The efficacy of benzodiazepines is well-documented, though their long-term use is associated with risks such as cognitive impairment, dependence, and withdrawal symptoms.[3][11][12] They are generally considered effective for short-term use of two to four weeks.[3][13]
Signaling Pathway of Benzodiazepines
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This allosteric binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and a hyperpolarization of the neuron. This potentiation of GABAergic inhibition is the basis for the therapeutic effects of benzodiazepines.
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Conclusion
References
- 1. This compound, a substrate for the neuronal high affinity GABA uptake system in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride, a potent agonist at GABA-receptors on the Ascaris muscle cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a virulence factor in a rat model of Proteus mirabilis-induced acute and chronic prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and ZapB form an FtsZ-independent structure at midcell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, the IgA-degrading metalloprotease of Proteus mirabilis, is a virulence factor expressed specifically in swarmer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FtsZ-ZapA-ZapB Interactome of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diazepam - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Replicating Published Findings on ZAPA's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride (ZAPA), a potent GABA receptor agonist. The information presented herein is based on published findings to assist researchers in replicating and expanding upon our understanding of this compound's mechanism of action.
Comparative Efficacy of this compound
This compound has been identified as a potent agonist at GABA receptors, with studies highlighting its efficacy, in some cases, as comparable to GABA itself. The following table summarizes the quantitative data from published literature comparing this compound to other GABA receptor agonists.
| Compound | Receptor/System | Assay Type | Key Findings | Reference |
| This compound | Ascaris muscle GABA-receptor | Electrophysiology | As potent as GABA in mediating membrane hyperpolarization and muscle relaxation. | [1] |
| This compound | Rat brain slices | GABA uptake assay | Substrate for the high-affinity neuronal GABA uptake system with a Km of 89 µM (compared to GABA's Km of 26 µM). | [2] |
| GABA | Ascaris muscle GABA-receptor | Electrophysiology | Potent agonist, used as a benchmark for this compound's activity. | [1] |
| Nipecotic Acid | Rat brain slices | GABA uptake assay | Selective inhibitor of neuronal GABA uptake, used to characterize this compound's interaction with the transporter. | [2] |
| β-Alanine | Rat brain slices | GABA uptake assay | Selective inhibitor of glial GABA uptake, used to demonstrate this compound's neuronal selectivity. | [2] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Electrophysiological Recording in Ascaris Muscle Cells
This protocol is designed to measure the effect of this compound on the membrane potential of Ascaris suum somatic muscle cells.
Methodology:
-
Preparation: Isolate somatic muscle flaps from adult Ascaris suum.
-
Mounting: Mount the muscle flap in a perfusion chamber with the internal surface of the muscle cells exposed to the bathing solution.
-
Solutions:
-
Bathing Solution: Prepare a standard Ascaris Ringers solution.
-
Drug Solutions: Prepare stock solutions of this compound and GABA in the bathing solution. Dilute to final concentrations just before application.
-
-
Recording:
-
Use sharp glass microelectrodes filled with 3 M KCl to impale individual muscle cells and record the resting membrane potential.
-
Establish a stable baseline recording.
-
Apply drug solutions via a perfusion system, ensuring complete exchange of the bath solution.
-
Record changes in membrane potential in response to the application of this compound and GABA.
-
-
Data Analysis: Measure the peak hyperpolarization induced by each compound and construct dose-response curves to determine potency (EC50).
GABA Uptake Assay in Rat Brain Slices
This protocol measures the uptake of radiolabeled this compound into rat brain cortical slices to characterize its interaction with GABA transporters.
Methodology:
-
Preparation: Prepare coronal slices (approximately 0.3 mm thick) from the cerebral cortex of adult rats.
-
Radiolabeling: Synthesize [14C]this compound from [14C]thiourea.
-
Uptake Experiment:
-
Pre-incubate brain slices in Krebs-Ringer buffer gassed with 95% O2 / 5% CO2 at 37°C.
-
Initiate the uptake by adding [14C]this compound to the incubation medium at various concentrations.
-
To differentiate between neuronal and glial uptake, perform parallel experiments in the presence of selective inhibitors like nipecotic acid (neuronal) and β-alanine (glial).
-
Incubate for a short period (e.g., 5 minutes) to measure the initial rate of uptake.
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly washing the slices with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) of this compound uptake by performing saturation analysis and fitting the data to the Michaelis-Menten equation.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Figure 1: this compound's dual mechanism of action at the synapse.
Figure 2: Experimental workflow for electrophysiology.
This guide serves as a starting point for researchers investigating this compound. For more in-depth information, please refer to the cited publications.
References
Unraveling the Molecular Embrace: Pinpointing the ZAPA Binding Site on the GABA-A Receptor
The GABA-A receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its complex structure hosts multiple binding sites, each a target for different classes of therapeutic agents. While the binding sites for GABA, benzodiazepines, and barbiturates are well-characterized, the precise location of interaction for novel agonists like ZAPA is a critical area of investigation for drug development professionals.
Distinguishing Orthosteric from Allosteric Interaction
Experimental evidence strongly indicates that this compound's mechanism of action involves direct competition with GABA for its binding site, located at the interface between the α and β subunits of the receptor. This is in stark contrast to allosteric modulators, such as benzodiazepines, which bind to a distinct site at the α and γ subunit interface to enhance the effect of GABA without directly activating the receptor.
A key piece of evidence comes from studies on structural analogues of this compound, which have been shown to facilitate the binding of [3H]diazepam, a radiolabeled benzodiazepine.[1] While this initially suggested a potential interaction with the benzodiazepine site, further investigation and the potent agonist activity of this compound itself point towards an orthosteric binding mechanism that allosterically influences the benzodiazepine site. This is a known phenomenon where the binding of an agonist to the orthosteric site can induce conformational changes that alter the binding of ligands at other allosteric sites.
Comparative Analysis with Other Ligands
To provide a clear comparison, the following table summarizes the binding characteristics of this compound and other key GABA-A receptor ligands.
| Ligand | Binding Site | Mechanism of Action |
| This compound | Orthosteric (GABA site) | Agonist |
| GABA | Orthosteric | Endogenous Agonist |
| Muscimol | Orthosteric (GABA site) | Potent Agonist |
| Bicuculline | Orthosteric (GABA site) | Competitive Antagonist |
| Diazepam | Allosteric (Benzodiazepine site) | Positive Allosteric Modulator |
| Flunitrazepam | Allosteric (Benzodiazepine site) | Positive Allosteric Modulator |
| Pentobarbital | Allosteric (Barbiturate site) | Positive Allosteric Modulator |
Experimental Protocols for Binding Site Confirmation
The definitive identification of this compound's binding site relies on specific experimental protocols, primarily competitive radioligand binding assays.
Radioligand Binding Assay Protocol
This protocol is designed to determine the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to a specific site on the GABA-A receptor.
Materials:
-
Receptor Source: Synaptosomal membranes prepared from rat brain tissue or cell lines expressing specific GABA-A receptor subtypes.
-
Radioligands:
-
[³H]Muscimol or [³H]GABA to label the orthosteric GABA binding site.
-
[³H]Flunitrazepam to label the benzodiazepine binding site.
-
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand for the respective site (e.g., unlabeled GABA for the GABA site, diazepam for the benzodiazepine site).
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.
-
Incubation: In assay tubes, combine the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound (this compound). Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Equilibrium: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Termination: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.
A significant displacement of [³H]Muscimol or [³H]GABA by this compound would confirm its binding to the orthosteric GABA site. Conversely, a lack of displacement of [³H]Flunitrazepam would indicate it does not bind to the benzodiazepine site.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the GABA-A receptor and the workflow for a competitive binding assay.
Caption: GABA-A receptor signaling pathway.
Caption: Competitive binding assay workflow.
References
Safety Operating Guide
Navigating the Disposal of ZAPA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing ZAPA, likely referring to the specialized BN this compound Screen Printing Paste, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential logistical and safety information for the handling and disposal of this product, which is a water-based paste composed of Boron Nitride with a Zirconium Oxide binder.
It is imperative to obtain the specific Safety Data Sheet (SDS) from the manufacturer, ZYP Coatings, before handling or disposing of this product. The SDS will contain detailed and substance-specific safety, handling, and disposal information that supersedes any general guidance.
Immediate Safety and Handling Protocols
Prior to disposal, safe handling is crucial. Based on the components, the following general precautions should be observed.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To prevent eye contact with the paste. |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dust is generated. | To prevent inhalation of dried particulate matter. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
Step-by-Step Disposal Procedures
The proper disposal of BN this compound Screen Printing Paste will be dictated by local, state, and federal regulations. The following is a general procedural workflow based on the known components.
-
Consult the Safety Data Sheet (SDS): This is the most critical first step. The SDS for BN this compound Screen Printing Paste will provide specific instructions for its disposal.
-
Determine Waste Classification: Based on the SDS and local regulations, determine if the waste is classified as hazardous or non-hazardous. While Boron Nitride and Zirconium Oxide are generally considered non-hazardous, the final product formulation may have characteristics that classify it as hazardous waste.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions and to ensure proper disposal.
-
Containerize and Label: Place the waste in a sealed, clearly labeled container. The label should include the name of the waste, date, and any hazard warnings as required by your institution and local regulations.
-
Non-Hazardous Disposal: If classified as non-hazardous, the solidified paste may be suitable for disposal in a lined landfill.[1] Always confirm this with your institution's environmental health and safety (EHS) department and the landfill operator.
-
Hazardous Disposal: If the waste is determined to be hazardous, it must be disposed of through a licensed hazardous waste contractor.[1] Your EHS department will have established procedures for this.
-
Decontamination: Clean any tools or surfaces that have come into contact with the paste using water and a suitable cleaning agent, as recommended in the SDS. Dispose of any contaminated cleaning materials (e.g., wipes, paper towels) in the same manner as the this compound waste itself.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, in accordance with your laboratory's standard operating procedures.
Experimental Protocols Referenced
The disposal procedures outlined are based on general best practices for chemical waste management. Specific experimental protocols for determining the hazardous characteristics of the waste, if required, would involve standardized tests such as the Toxicity Characteristic Leaching Procedure (TCLP) to determine if any components leach at concentrations that would classify the waste as hazardous. These tests should be conducted by a certified environmental laboratory.
By following these guidelines and, most importantly, the specific instructions in the manufacturer's SDS, researchers can ensure the safe and compliant disposal of BN this compound Screen Printing Paste, fostering a secure and responsible laboratory environment.
References
Information on "ZAPA" Cannot Be Provided Without a More Specific Chemical Identifier
Extensive searches for "ZAPA" in the context of laboratory safety, chemical handling, and drug development did not yield information on a specific chemical substance. The term "this compound" does not correspond to a recognized chemical name, acronym, or identifier in publicly available safety and chemical databases.
The search results included references to a variety of unrelated subjects, such as the musician Frank Zappa, the bacterial cell division protein this compound, and various brand names. However, no relevant information was found concerning a chemical agent requiring personal protective equipment (PPE) and specific handling protocols in a laboratory setting.
To provide the essential safety and logistical information you require, including operational and disposal plans, a more specific identifier for the substance is necessary. Please provide one of the following:
-
Full Chemical Name: The complete and proper scientific name of the substance.
-
CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Other Identifiers: Any internal codenames, product numbers, or alternative nomenclature that could be used to identify the specific material.
Once a proper identifier is provided, a thorough and accurate summary of the required PPE, handling procedures, and disposal protocols can be compiled to ensure the safety of all personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
